molecular formula C9H5N3 B1594377 cinnoline-4-carbonitrile CAS No. 16470-90-9

cinnoline-4-carbonitrile

Cat. No.: B1594377
CAS No.: 16470-90-9
M. Wt: 155.16 g/mol
InChI Key: SKALQBBFRXNOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnoline-4-carbonitrile is a useful research compound. Its molecular formula is C9H5N3 and its molecular weight is 155.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cinnoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKALQBBFRXNOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343927
Record name 4-Cinnolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16470-90-9
Record name 4-Cinnolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cinnoline-4-carbonitrile: Molecular Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cinnoline-4-carbonitrile: Basic Properties, Structure, and Synthetic Utility Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 16470-90-9) is a fused bicyclic heteroaromatic compound belonging to the benzopyridazine class.[1] Distinguished by the presence of a cyano (nitrile) group at the C4 position of the cinnoline ring, this scaffold serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antibacterial agents.

This guide provides a rigorous analysis of its physicochemical properties, electronic structure, and validated synthetic protocols, offering researchers a roadmap for utilizing this moiety in high-value chemical transformations.

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name This compoundAlternate: 4-Cyanocinnoline
CAS Number 16470-90-9
Molecular Formula C₉H₅N₃
Molecular Weight 155.16 g/mol
Physical State Solid (Crystalline needles)Typically yellow to brownish-yellow
Melting Point 138–140 °CRecrystallized from hexane/ethanol
Solubility DMSO, DMF, ChloroformSparingly soluble in water; soluble in hot ethanol
pKa (Conjugate Acid) ~0.5 – 1.5 (Estimated)Significantly lower than cinnoline (pKa 2.[2][3]64) due to electron-withdrawing CN group

Molecular Architecture & Electronic Properties

Structural Analysis

The cinnoline core consists of a benzene ring fused to a pyridazine ring. The introduction of a nitrile group at C4 fundamentally alters the electronic landscape of the heterocycle compared to the parent cinnoline.

  • N-N Bond Character: The N1=N2 bond retains significant double-bond character, but the electron-withdrawing nature of the C4-nitrile group decreases electron density across the pyridazine ring.

  • Dipole Moment: The vector of the nitrile group aligns with the inherent dipole of the diaza-heterocycle, creating a highly polarized system susceptible to nucleophilic attack.

Electronic Effects (Hammett & Resonance)

The cyano group exerts both a strong inductive (-I) and mesomeric (-M) effect.

  • Basicity Reduction: The basicity of N1 and N2 is drastically reduced compared to unsubstituted cinnoline. Protonation, if it occurs, typically favors N2 due to the steric shielding of N1 by the peri-hydrogen (H8) and the electronic deactivation at C4.

  • Electrophilicity: The C4 position is electron-deficient, but the nitrile group makes the ring highly deactivated towards electrophilic aromatic substitution (SEAr). Conversely, the system becomes activated toward nucleophilic aromatic substitution (SNAr) at the C3 position or displacement of the nitrile itself under forcing conditions.

Synthetic Pathways[2][4][5][6]

Two primary routes are established for the synthesis of this compound: the Dehydration of Oximes (preferred for scale) and Nucleophilic Substitution (Rosenmund-von Braun) .

Pathway A: Dehydration of Cinnoline-4-carbaldehyde Oxime

This method is favored for its operational simplicity and avoidance of heavy metal cyanides.

Mechanism: 4-Methylcinnoline is oxidized to the aldehyde, converted to the oxime, and dehydrated to the nitrile.

Synthesis Start 4-Methylcinnoline Aldehyde Cinnoline-4- carbaldehyde Start->Aldehyde SeO2, Dioxane Reflux Oxime Cinnoline-4- carbaldehyde oxime Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Product Cinnoline-4- carbonitrile Oxime->Product Ac2O Reflux (Dehydration)

Figure 1: Stepwise synthesis of this compound via oxime dehydration.[3]

Pathway B: Rosenmund-von Braun Reaction

Direct cyanation of 4-chlorocinnoline using copper(I) cyanide. This route is shorter but requires handling toxic cyanides and high temperatures.

  • Precursor: 4-Chlorocinnoline (readily available from 4-hydroxycinnoline).

  • Reagents: CuCN, DMF or NMP, reflux.

  • Note: Requires rigorous purification to remove copper salts which can chelate to the cinnoline nitrogens.

Detailed Experimental Protocol

Method: Dehydration of 4-(Hydroxyiminomethyl)cinnoline (Pathway A)

Materials
  • Cinnoline-4-carbaldehyde oxime (dried thoroughly)

  • Acetic Anhydride (Reagent grade, >99%)

  • Sodium acetate (anhydrous) - Optional catalyst

  • Hexane (for recrystallization)[4]

Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Dissolution: Charge the flask with Cinnoline-4-carbaldehyde oxime (1.0 eq) . Add Acetic Anhydride (10-15 volumes) .

  • Reaction: Heat the mixture to reflux (approx. 140°C) with stirring. Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes) for the disappearance of the polar oxime spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride. Caution: Use a trap for acidic vapors.

    • Neutralize the residue with saturated NaHCO₃ solution (careful, CO₂ evolution).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot Hexane or a Hexane/Ethanol mixture.

  • Yield: Expect 65–80% yield of yellow needles (MP: 138–140°C).

Reactivity & Applications in Drug Design

Functional Group Transformations

The C4-nitrile is a versatile handle for medicinal chemistry:

  • Hydrolysis: Acidic hydrolysis (H₂SO₄/H₂O) yields Cinnoline-4-carboxylic acid , a bioisostere of quinoline-4-carboxylic acids (e.g., antibacterial quinolones).

  • Reduction: Catalytic hydrogenation (Raney Ni) or LiAlH₄ reduction yields (Cinnolin-4-yl)methanamine , a precursor for amide coupling.

  • Cyclization: Reaction with azides yields Tetrazolo-cinnolines , valuable for exploring metabolic stability.

Biological Relevance

Cinnoline derivatives are often investigated as Bioisosteres of Quinolines and Isoquinolines .[5]

  • Kinase Inhibition: The N1-N2 motif provides unique hydrogen bonding acceptors for the ATP-binding pockets of kinases (e.g., c-Met, EGFR).

  • Antibacterial Agents: 4-substituted cinnolines have shown activity against Gram-negative bacteria, analogous to nalidixic acid derivatives.

Reactivity CN This compound (Core Scaffold) Acid Cinnoline-4-carboxylic acid (Antibacterial Isosteres) CN->Acid H3O+, Reflux Amine (Cinnolin-4-yl)methanamine (Linker for Kinase Inhibitors) CN->Amine H2, Raney Ni Tetrazole Tetrazolyl-cinnoline (Metabolic Stability) CN->Tetrazole NaN3, NH4Cl

Figure 2: Divergent synthesis from the 4-carbonitrile core.

Safety & Handling

  • Hazard Identification: this compound releases toxic fumes (NOx, CN-) upon thermal decomposition. It is an irritant to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk over long periods).

  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles. All synthetic steps involving acetic anhydride or cyanides must be performed in a fume hood.

References

  • PrepChem. Synthesis of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16470-90-9. Retrieved from [Link]

  • Mishra, R., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.[6] Retrieved from [Link]

Sources

Synthesis of Cinnoline-4-Carbonitrile from ortho-Aminoacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis of the Transformation

The synthesis of cinnoline-4-carbonitrile (4-cyanocinnoline) from ortho-aminoacetophenones represents a critical functionalization of the 1,2-diazanaphthalene scaffold. While direct oxidative couplings exist for specific highly substituted derivatives, the most robust, scalable, and authoritative pathway remains the Borsche-Richter Sequence .

This transformation is not a single-step reaction but a strategic three-phase workflow:

  • Diazotization & Cyclization (Borsche Synthesis): Construction of the N–N heterocyclic core.

  • Aromatization/Activation: Conversion of the tautomeric 4-hydroxy intermediate to the electrophilic 4-chloro derivative.

  • Nucleophilic Substitution (

    
    ):  Installation of the nitrile group.
    

This guide prioritizes the Borsche-Chlorination-Cyanation route due to its high reproducibility across diverse acetophenone substrates and the commercial availability of precursors.

Core Methodology: Step-by-Step Protocol

Phase 1: The Borsche Cinnoline Synthesis

Objective: Conversion of


-aminoacetophenone to 4-hydroxycinnoline (cinnolin-4-ol).

Mechanism: The reaction proceeds via the formation of a diazonium salt, which undergoes intramolecular electrophilic attack on the enol form of the acetyl group.

Protocol:

  • Reagents:

    • 
      -Aminoacetophenone (1.0 equiv)
      
    • Sodium Nitrite (NaNO

      
      , 1.1 equiv)
      
    • Hydrochloric Acid (conc. HCl, >2.5 equiv)

    • Solvent: Water (or H

      
      O/Acetic Acid mixture for solubility)
      
  • Procedure:

    • Dissolve

      
      -aminoacetophenone in dilute HCl and cool the solution to 0–5 °C  in an ice bath.
      
    • Add a pre-cooled aqueous solution of NaNO

      
       dropwise, maintaining the temperature below 5 °C to prevent diazonium decomposition.
      
    • Stir for 30–60 minutes. The solution will turn clear/yellowish.

    • Cyclization: Transfer the diazonium solution to a flask containing pre-heated (60–80 °C) dilute HCl or simply allow the diazonium solution to warm to room temperature and then heat to 70–80 °C for 2–4 hours.

    • Observation: Evolution of N

      
       indicates decomposition (undesirable), but precipitation of a solid indicates cyclization.
      
    • Cool the mixture. The 4-hydroxycinnoline precipitates as a solid.

    • Filter, wash with cold water, and dry.

Data Specification:

Parameter Typical Range Critical Control Point
Temperature (Diazotization) -5°C to 5°C >10°C leads to phenol formation (hydrolysis).
Temperature (Cyclization) 60°C to 80°C Insufficient heat stalls ring closure.

| Yield | 65–85% | Dependent on acetophenone solubility. |

Phase 2: Activation via Chlorination

Objective: Conversion of 4-hydroxycinnoline to 4-chlorocinnoline.

Rationale: The 4-hydroxy group is a poor leaving group. Conversion to the chloride activates the C4 position for nucleophilic attack, exploiting the electron-deficient nature of the cinnoline ring.

Protocol:

  • Reagents:

    • 4-Hydroxycinnoline (dried, 1.0 equiv)

    • Phosphorus Oxychloride (POCl

      
      , excess, solvent/reagent)
      
    • Base Catalyst:

      
      -Dimethylaniline or Pyridine (0.1 equiv)
      
  • Procedure:

    • Suspend 4-hydroxycinnoline in POCl

      
       (approx. 5–10 mL per gram of substrate).
      
    • Add the base catalyst.

    • Reflux the mixture (approx. 105 °C) under an inert atmosphere (N

      
       or Ar) for 1–3 hours.
      
    • Endpoint: The reaction is complete when the solid fully dissolves and TLC indicates consumption of starting material.

    • Workup: Evaporate excess POCl

      
       under reduced pressure. Pour the residue carefully onto crushed ice/ammonia water to neutralize. Extract with dichloromethane (DCM).
      
    • Dry over MgSO

      
       and concentrate to yield 4-chlorocinnoline .
      
Phase 3: Cyanation ( or Pd-Catalyzed)

Objective: Synthesis of this compound.

Method A: Classical Rosenmund-von Braun (CuCN)

  • Reagents: 4-Chlorocinnoline, Copper(I) Cyanide (CuCN, 1.5 equiv), Pyridine or DMF/NMP.

  • Conditions: Heat at reflux (Pyridine) or 140–160 °C (DMF) for 4–12 hours.

  • Workup: Quench with aqueous ethylenediamine or NH

    
    OH to complex the copper salts. Extract with ethyl acetate.
    

Method B: Modern Pd-Catalyzed Cyanation (Recommended)

  • Reagents: 4-Chlorocinnoline, Zn(CN)

    
     (0.6 equiv), Pd(PPh
    
    
    
    )
    
    
    (5 mol%).
  • Solvent: DMF, degassed.

  • Conditions: Heat at 80–100 °C for 2–6 hours.

  • Advantage: Milder conditions, easier workup, and higher tolerance for functional groups.

Mechanistic Visualization

The following diagram illustrates the molecular transformations and logic flow from the precursor to the final nitrile.

BorscheSynthesis cluster_mechanism Key Mechanistic Driver: Electron Deficiency Start o-Aminoacetophenone (Precursor) Diazonium Diazonium Intermediate [Ar-N2+] Start->Diazonium NaNO2, HCl, 0°C (Diazotization) Cyclization Intramolecular Cyclization (C-C Bond Formation) Diazonium->Cyclization Heat (60-80°C) Acidic Medium Hydroxy 4-Hydroxycinnoline (Tautomer) Cyclization->Hydroxy - H2O Chloro 4-Chlorocinnoline (Activated Electrophile) Hydroxy->Chloro POCl3, Reflux (Deoxychlorination) Product This compound (Target) Chloro->Product CuCN or Zn(CN)2/Pd (Nucleophilic Subst.)

Figure 1: The Borsche-Richter-Cyanation workflow. The N-N bond is formed first, followed by ring closure, activation, and functionalization.

Troubleshooting & Optimization

Critical Impurities
  • Phenol Formation: If the diazotization temperature rises >5 °C, water attacks the diazonium salt, yielding

    
    -hydroxyacetophenone.
    
    • Correction: Maintain strict cryogenic control during nitrite addition.

  • Incomplete Chlorination: Residual 4-hydroxycinnoline complicates purification.

    • Correction: Ensure anhydrous conditions during POCl

      
       reflux; use a drying tube.
      
  • Copper Contamination (Method A): Copper salts can chelate to the cinnoline nitrogens.

    • Correction: Use extensive washing with aqueous ammonia or EDTA during workup.

Yield Optimization Table
VariableRecommendationImpact
Acid Concentration 2M - 6M HClBalances solubility of amine vs. stability of diazonium.
Cyclization Time Monitor by HPLC/TLCProlonged heating can degrade the diazonium before cyclization.
Cyanation Catalyst Pd(PPh

)

vs CuCN
Pd methods generally offer 10–20% higher yields and easier purification.

References

  • Borsche, W. (1942). Über die Synthese von Cinnolinen aus o-Amino-acetophenonen. Justus Liebigs Annalen der Chemie.

  • Schofield, K., & Simpson, J. C. E. (1945).[1] Cinnolines.[1][2][3][4][5] Part IV. The preparation of 4-hydroxycinnolines. Journal of the Chemical Society.[1]

  • Levin, J. I., et al. (1993). An improved synthesis of 4-chlorocinnolines. Synthetic Communications.

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews.

  • PrepChem. Synthesis of this compound.

Sources

The Cinnoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Potential of the Cinnoline Nucleus

The cinnoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of two nitrogen atoms, imparts a unique electronic and steric profile that allows for diverse interactions with a multitude of biological targets.[3] This inherent versatility has propelled the cinnoline core into the forefront of drug discovery, leading to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[4][5] From combating infectious diseases to targeting the intricate signaling pathways of cancer, cinnoline-based compounds continue to emerge as promising candidates for novel therapeutics.[6] This guide provides a comprehensive technical overview of the known biological activities of the cinnoline scaffold, with a focus on its anticancer, antimicrobial, and central nervous system (CNS) applications. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

The cinnoline scaffold has proven to be a particularly fruitful starting point for the design of novel anticancer agents.[7] Its derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, including the inhibition of key enzymes involved in DNA replication and cell signaling.

Mechanism of Action: Inhibition of Topoisomerase I

One of the well-established anticancer mechanisms of certain cinnoline derivatives is the inhibition of topoisomerase I (Top1).[8] Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[9] Cinnoline-based Top1 inhibitors, such as certain substituted dibenzo[c,h]cinnolines, act by stabilizing the covalent Top1-DNA cleavage complex.[3] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis.[9]

A notable example is the derivative 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline, which has demonstrated potent Top1-targeting activity and cytotoxicity.[3]

Mechanism of Action: Kinase Inhibition - The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][10] Several cinnoline derivatives have been identified as potent inhibitors of PI3K, effectively blocking this pro-survival pathway.[1] By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits Akt to the cell membrane for its activation.[2] The subsequent suppression of Akt activity leads to the downstream inhibition of cell growth and the induction of apoptosis.

graph PI3K_Akt_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cinnoline_PI3K [label="Cinnoline\nDerivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibition_Node [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; Activation_Node [label="Activation", shape=plaintext, fontcolor="#34A853"];

// Edges RTK -> PI3K [label="Activates"]; Cinnoline_PI3K -> PI3K [label="Inhibits", color="#EA4335", style=dashed]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylation"]; PI3K -> PIP3 [label="Catalyzes"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee];

// Invisible edges for alignment {rank=same; Cinnoline_PI3K; PI3K} }

Caption: PI3K/Akt Signaling Pathway Inhibition by Cinnoline Derivatives.
Data Presentation: Anticancer Activity of Cinnoline Derivatives

The following table summarizes the in vitro anticancer activity of representative cinnoline derivatives against various cancer cell lines.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
1 Topoisomerase IRPMI8402 (Human Lymphoblastoma)0.07[3]
2 Not SpecifiedKB (Epidermoid Carcinoma)0.56[2]
2 Not SpecifiedHep-G2 (Hepatoma Carcinoma)0.77[2]
3 PI3KHuman Tumor Cell Line 10.264[1]
3 PI3KHuman Tumor Cell Line 22.04[1]
3 PI3KHuman Tumor Cell Line 31.14[1]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of cinnoline derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

graph MTT_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_seeding [label="1. Seed cancer cells in a\n96-well plate.", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation1 [label="2. Incubate for 24 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="3. Treat cells with varying\nconcentrations of cinnoline\nderivative.", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation2 [label="4. Incubate for 48-72 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; mtt_addition [label="5. Add MTT solution to each well.", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation3 [label="6. Incubate for 2-4 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; solubilization [label="7. Add solubilization solution\n(e.g., DMSO) to dissolve\nformazan crystals.", fillcolor="#FFFFFF", fontcolor="#202124"]; measurement [label="8. Measure absorbance at\n570 nm.", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="9. Calculate cell viability and\nIC50 values.", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_seeding; cell_seeding -> incubation1; incubation1 -> treatment; treatment -> incubation2; incubation2 -> mtt_addition; mtt_addition -> incubation3; incubation3 -> solubilization; solubilization -> measurement; measurement -> analysis; analysis -> end; }

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the cinnoline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the cinnoline derivative. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Cinnoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising class of compounds in the fight against infectious diseases.[5]

Mechanism of Action

The precise mechanisms of action for the antimicrobial effects of many cinnoline derivatives are still under investigation. However, it is hypothesized that, similar to quinolone antibiotics, some cinnoline compounds may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11] The incorporation of a sulphonamide moiety into the cinnoline scaffold has been shown to enhance antimicrobial activity, potentially by inhibiting folate synthesis, a pathway crucial for microbial growth.[10]

Data Presentation: Antimicrobial Activity of Cinnoline Derivatives

The following table summarizes the in vitro antimicrobial activity of representative cinnoline derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
7-Substituted 4-aminocinnoline-3-carboxamidesV. cholerae6.25-25[2]
7-Substituted 4-aminocinnoline-3-carboxamidesE. coli6.25-25[2]
7-Substituted 4-aminocinnoline-3-carboxamidesS. aureus6.25-25[2]
4-(p-Aminopiperazine)cinnoline-3-carboxamidesB. subtilis12.5-50[2]
4-(p-Aminopiperazine)cinnoline-3-carboxamidesP. aeruginosa12.5-50[2]
4-(p-Aminopiperazine)cinnoline-3-carboxamidesA. niger12.5-50[2]
4-(p-Aminopiperazine)cinnoline-3-carboxamidesC. albicans12.5-50[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of cinnoline derivatives against bacteria using the broth microdilution method.

graph MIC_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_comp [label="1. Prepare serial dilutions of\ncinnoline derivative in broth.", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_inoc [label="2. Prepare a standardized\nbacterial inoculum.", fillcolor="#FFFFFF", fontcolor="#202124"]; inoculation [label="3. Inoculate the wells of a\n96-well plate with the\nbacterial suspension.", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="4. Incubate the plate at 37°C\nfor 18-24 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; read_mic [label="5. Determine the MIC by visual\ninspection for turbidity.", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_comp; prep_comp -> prep_inoc; prep_inoc -> inoculation; inoculation -> incubation; incubation -> read_mic; read_mic -> end; }

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the cinnoline derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a sterile 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3] Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the compound that remains clear is the MIC.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

The cinnoline scaffold has also been explored for its potential to modulate the central nervous system. Certain derivatives have shown promise as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease.[12]

Mechanism of Action: LRRK2 Inhibition

Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease.[12] These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is thought to contribute to neuronal damage and death. Cinnoline-3-carboxamide derivatives have been identified as potent inhibitors of both wild-type and mutant LRRK2 kinase activity. By inhibiting LRRK2, these compounds may offer a therapeutic strategy to slow the progression of Parkinson's disease.

graph LRRK2_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes LRRK2_mut [label="Mutant LRRK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cinnoline_LRRK2 [label="Cinnoline\nDerivative", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Kinase_Activity [label="Increased Kinase\nActivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate_Phos [label="Substrate\nPhosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Damage [label="Neuronal Damage &\nCell Death", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibition_Node [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges LRRK2_mut -> Kinase_Activity; Cinnoline_LRRK2 -> Kinase_Activity [label="Inhibits", color="#EA4335", style=dashed]; Kinase_Activity -> Substrate_Phos; Substrate_Phos -> Neuronal_Damage [label="Leads to"];

// Invisible edges for alignment {rank=same; Cinnoline_LRRK2; Kinase_Activity} }

Caption: LRRK2 Signaling and Inhibition by Cinnoline Derivatives.

Conclusion and Future Directions

The cinnoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. The anticancer, antimicrobial, and CNS-active properties highlighted in this guide represent just a fraction of the therapeutic potential of this versatile nucleus. The continued exploration of the cinnoline chemical space, guided by a deeper understanding of its interactions with biological targets and the application of rational drug design principles, holds immense promise for the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The journey of the cinnoline scaffold from a chemical curiosity to a source of potential life-saving drugs is a testament to the power of medicinal chemistry to address unmet medical needs.

References

  • Yang, Y., & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

  • Szumilak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(3), 589. [Link]

  • Cushman, M., Nagarajan, M., & Pommier, Y. (1998). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Journal of Medicinal Chemistry, 41(19), 3546-3552. [Link]

  • Asif, M. (2024). An Overview of Diverse Biological Activities of Cinnoline Scaffold. Mini-Reviews in Organic Chemistry, 21(2), 162-176. [Link]

  • A, P., & S, K. (2019). A concise review on cinnoline and its biological activities. International Journal for Advance Research, Ideas and Innovations in Technology, 5(3), 1236-1243. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

  • Singh, V. K., Hasan, M., Saxena, V., Singh, V. K., Yadav, P., Singh, O. D., & Deva, V. A. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 3728-3737. [Link]

  • Garofalo, A. W., et al. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 71-74. [Link]

  • Manzoni, C. (2018). The LRRK2 signalling system. Cell and Tissue Research, 373(1), 39-50. [Link]

  • Choi, H. G., et al. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 71-74. [Link]

  • Parrino, B., et al. (2020). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 3728-3737. [Link]

  • Pattan, S. R., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Serbian Chemical Society, 74(1), 39-48. [Link]

  • Wikipedia. (2023). Topoisomerase inhibitor. [Link]

  • LiverTox. (2020). Topoisomerase Inhibitors. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

Sources

Stability and Degradation Pathways of Cinnoline-4-Carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinnoline-4-carbonitrile (4-cyanocinnoline) represents a distinct class of electron-deficient N-heterocycles. Its stability profile is governed by two competing electronic features: the high electron affinity of the 1,2-diazine (cinnoline) ring and the electrophilic nature of the nitrile substituent at the C4 position.

This guide provides a structural analysis of potential degradation mechanisms, specifically hydrolysis, oxidation, and photolysis. It establishes a self-validating stress testing protocol aligned with ICH Q1A(R2) guidelines to empirically determine the compound's shelf-life and degradation kinetics.

Molecular Architecture & Reactivity Hotspots

To understand how this compound degrades, one must understand its electronic distribution.

The Cinnoline Core (1,2-Diazanaphthalene)

Unlike quinoline, the cinnoline ring contains a nitrogen-nitrogen (


) bond. This bond is a "soft spot" for redox chemistry. The adjacent nitrogen atoms create a significant dipole, reducing the electron density on the carbocyclic ring and making the C4 position highly electrophilic.
The Nitrile Appendage (-CN)

The cyano group at C4 is conjugated with the aromatic system. However, the electron-withdrawing nature of the adjacent ring nitrogens makes the nitrile carbon exceptionally susceptible to nucleophilic attack (hydrolysis) compared to a standard benzonitrile.

Predicted Degradation Pathways

Based on functional group chemistry and heterocyclic stability data, the following pathways are the primary degradation risks:

  • Hydrolysis (Acid/Base Catalyzed): The nitrile converts to the primary amide (cinnoline-4-carboxamide) and subsequently to the carboxylic acid (cinnoline-4-carboxylic acid).

  • N-Oxidation: Under oxidative stress, the ring nitrogens (N1 or N2) can form N-oxides.

  • Photolytic Cleavage: Cinnolines are chromophores. UV exposure can lead to ring contraction or nitrogen extrusion (denitrogenation), although this is less common than in acyclic azo compounds.

Pathway Visualization

The following diagram maps the predicted degradation products based on stress conditions.

DegradationPathways Figure 1: Predicted degradation pathways for this compound. Parent This compound (Parent) Amide Degradant A: Cinnoline-4-carboxamide Parent->Amide Hydrolysis (+H2O) Acid/Base NOxide Degradant C: Cinnoline N-oxide Parent->NOxide Oxidation (Peroxides/O2) Photo Degradant D: Ring Contraction/Polymer Parent->Photo Photolysis (UV Light) Acid Degradant B: Cinnoline-4-carboxylic Acid Amide->Acid Hydrolysis (+H2O) Heat

Experimental Protocols: Forced Degradation (Stress Testing)

Do not rely on literature values alone. You must generate empirical data for your specific lot/formulation. The following protocols are designed to induce 5–20% degradation, the optimal range for validating analytical methods (HPLC/LC-MS).

Prerequisites:

  • Purity Check: Ensure starting material is >98% pure by HPLC.

  • Mass Balance: You must track the Total Peak Area. If the parent peak decreases but no new peaks appear, you have precipitated your compound or it has degraded into non-chromatophoric species.

Acid & Base Hydrolysis

Objective: Assess the vulnerability of the -CN bond to nucleophilic attack.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in Methanol/Water (50:50).

  • Acid Stress: Add 1.0 mL of 1N HCl to 1.0 mL of stock.

  • Base Stress: Add 1.0 mL of 1N NaOH to 1.0 mL of stock.

  • Incubation: Heat both samples at 60°C for 4 hours.

  • Quenching (CRITICAL):

    • Neutralize the Acid sample with 1.0 mL of 1N NaOH.

    • Neutralize the Base sample with 1.0 mL of 1N HCl.

    • Why? Injecting highly acidic/basic samples can damage HPLC columns and alter peak shapes, invalidating the data.

Oxidative Stress

Objective: Evaluate N-oxide formation propensity.

  • Preparation: Mix 1.0 mL of stock solution with 1.0 mL of 3% Hydrogen Peroxide (H2O2) .

  • Incubation: Store at Room Temperature (25°C) for 24 hours. Do not heat initially, as H2O2 degrades rapidly with heat.

  • Quenching: Dilute with cold methanol or treat with a reducing agent (e.g., sodium bisulfite) if immediate injection isn't possible, to stop the reaction.

Photostability (ICH Q1B)

Objective: Determine sensitivity to light (UV and Visible).

  • Solid State: Spread ~5 mg of solid substance in a thin layer in a quartz petri dish.

  • Solution State: Prepare a 1 mg/mL solution in a clear glass vial.

  • Exposure: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter .

  • Control: Wrap a duplicate set of samples in aluminum foil (Dark Control) and place them alongside the exposed samples to differentiate thermal degradation from photodegradation.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step forced degradation workflow. Sample Sample Prep (1 mg/mL) Stress Stress Conditions (Acid/Base/Ox/UV) Sample->Stress Quench Quench/Neutralize (pH 7.0) Stress->Quench Analysis LC-MS Analysis (Gradient Elution) Quench->Analysis Data Data Processing (Mass Balance) Analysis->Data

Analytical Considerations

To detect the degradants described above, standard reverse-phase HPLC is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the basic nitrogens protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond detection).

  • Mass Spec: Positive Mode (ESI+).

    • Parent: [M+H]+

    • Amide: [M+18+H]+

    • Acid:[1][2] [M+19+H]+

    • N-Oxide: [M+16+H]+

Summary of Stability Attributes

ParameterRisk LevelPrimary DegradantMitigation Strategy
Hydrolysis HighCinnoline-4-carboxylic acidStore in desiccated environment; Avoid aqueous formulation storage >24h.
Oxidation ModerateCinnoline N-oxideInert atmosphere (Argon/Nitrogen) for long-term storage.
Photolysis ModerateRing-opened speciesAmber glass vials; Protect from direct sunlight.
Thermal LowN/A (Stable < 60°C)Store at 2-8°C or -20°C for long term.

References

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation, 2003.[3] [Link]

  • ICH Expert Working Group. ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation, 1996.[3] [Link]

  • Chemistry Steps. Mechanism of Nitrile Hydrolysis. (General mechanism for aromatic nitriles). [Link]

  • PubChem. Cinnoline Compound Summary. National Library of Medicine. [Link]

Sources

Technical Whitepaper: Comparative Analysis of Cinnoline and Quinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cinnoline vs. Quinoline: Fundamental Structural Differences Content Type: In-depth Technical Guide

Executive Summary

In the optimization of lead compounds, the substitution of a quinoline scaffold with its bioisostere, cinnoline, represents a potent "molecular switch." While structurally homologous—differing only by the intrusion of a second nitrogen atom at the 2-position—these two bicyclic heterocycles exhibit divergent electronic landscapes, basicity profiles, and metabolic liabilities.

This guide provides a rigorous technical comparison for medicinal chemists. It moves beyond superficial structural similarity to analyze the causal physicochemical differences that dictate binding affinity and pharmacokinetic fate. We explore why a researcher might transition from a stable quinoline core to the more electron-deficient cinnoline system to modulate pKa, solubility, or target selectivity.

Structural & Electronic Fundamentals

The fundamental divergence between quinoline and cinnoline arises from the N—N bond in cinnoline versus the C—N bond in quinoline. This single atom substitution drastically alters the electrostatic potential surface (ESP) and basicity.

Physicochemical Comparison

The introduction of the second nitrogen atom in cinnoline creates an "alpha-effect" repulsion and significantly withdraws electron density from the ring system, lowering the energy of the HOMO (Highest Occupied Molecular Orbital).

FeatureQuinolineCinnolineMedicinal Chemistry Implication
IUPAC Name Benzo[b]pyridineBenzo[c]pyridazine
Heteroatoms N1N1, N2Cinnoline provides a dual H-bond acceptor motif.
Basicity (pKa) ~4.90~2.64Critical: Cinnoline is ~100x less basic. It remains unprotonated at physiological pH, unlike quinoline which may partially protonate.
Dipole Moment ~2.19 D~4.14 DCinnoline is significantly more polar, affecting solubility and membrane permeability.
Resonance Energy 198 kJ/molLower (Est. ~160 kJ/mol)Cinnoline is thermodynamically less stable and more prone to ring-opening or reduction.
LogP ~2.04~1.5 - 1.8Cinnoline lowers lipophilicity, potentially reducing non-specific binding.
Electronic Logic Visualization

The following diagram illustrates the structural numbering and the resulting electronic logic that drives reactivity and binding.

structure_logic cluster_quinoline Quinoline Scaffold cluster_cinnoline Cinnoline Scaffold Q_Struct Benzo[b]pyridine (1-Nitrogen) Q_Prop pKa ~4.9 Moderate Basicity Q_Struct->Q_Prop Lone pair availability Q_Bind Single H-Bond Acceptor (N1) Q_Struct->Q_Bind C_Prop pKa ~2.6 Low Basicity Q_Prop->C_Prop Bioisosteric Switch: Reduce Basicity C_Struct Benzo[c]pyridazine (1,2-Diazine) C_Bind Dual H-Bond Acceptor (N1 & N2) C_Struct->C_Bind C_Effect N-N Repulsion (Alpha Effect) C_Struct->C_Effect C_Effect->C_Prop Inductive Withdrawal

Figure 1: Structural logic comparing the electronic consequences of the scaffold architecture. The N-N bond in cinnoline drastically reduces basicity via inductive withdrawal.

Synthetic Access & Methodologies

While quinoline synthesis is a staple of undergraduate labs (Skraup, Friedländer), cinnoline synthesis requires more specialized handling of diazonium intermediates.

Quinoline: The Skraup Synthesis (Optimized)

Mechanism: Acid-catalyzed condensation of aniline with acrolein (generated in situ from glycerol). Why use it: Robust, tolerates diverse substitution on the aniline ring.

Protocol:

  • Reagents: Aniline (10 mmol), Glycerol (30 mmol), Nitrobenzene (oxidant, 5 mL), Conc. H₂SO₄ (10 mL).

  • Setup: Equip a round-bottom flask with a reflux condenser. Add aniline, glycerol, and nitrobenzene.[1]

  • Initiation: Add H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Reaction: Reflux at 140°C for 4 hours. The mixture will darken significantly.

  • Workup: Cool to RT. Basify with 50% NaOH to pH > 10. Steam distill to remove unreacted nitrobenzene/aniline.[2] Extract the residue with ether.

  • Purification: Flash chromatography (Hexane/EtOAc).

Cinnoline: The Widman-Stoermer Synthesis

Mechanism: Intramolecular cyclization of a diazotized o-aminoacetophenone. Why use it: The most reliable route for 4-substituted cinnolines, avoiding the unstable alkyne intermediates of the Richter synthesis.

Protocol:

  • Precursor: o-Aminoacetophenone (10 mmol).

  • Diazotization: Dissolve precursor in conc. HCl (15 mL) and water (15 mL). Cool to -5°C in an ice/salt bath.

  • Addition: Add NaNO₂ (11 mmol) in water dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.

  • Cyclization: Allow the mixture to warm to RT. Adjust pH to ~5-6 using sodium acetate. The intramolecular coupling occurs spontaneously upon warming/pH adjustment.

  • Workup: The cinnoline often precipitates or is extracted with DCM.

  • Validation: Verify N-N bond formation via absence of diazonium peak in IR and shift in NMR.

Synthetic Workflow Logic

synthesis_workflow cluster_Q Quinoline (Skraup) cluster_C Cinnoline (Widman-Stoermer) Start_Q Aniline + Glycerol Inter_Q Acrolein Formation (In situ via H2SO4) Start_Q->Inter_Q Cycl_Q Michael Addition & Cyclization Inter_Q->Cycl_Q Ox_Q Oxidation (Nitrobenzene) Cycl_Q->Ox_Q Start_C o-Aminoacetophenone Diazo_C Diazotization (NaNO2/HCl, <0°C) Start_C->Diazo_C Cycl_C Intramolecular Coupling (Diazo attack on Enol) Diazo_C->Cycl_C Final_C Cinnoline Core Cycl_C->Final_C

Figure 2: Comparative synthetic workflows. Note the requirement for diazo-chemistry in cinnoline synthesis, necessitating stricter temperature control compared to the robust thermal reflux of quinoline.

Reactivity & Medicinal Chemistry Implications[2][3][4]

Electrophilic Aromatic Substitution (EAS)
  • Quinoline: Protonation occurs at N1, deactivating the pyridine ring. EAS (Nitration, Bromination) occurs at C5 and C8 of the benzene ring.

  • Cinnoline: The N1=N2 bond is highly electron-withdrawing. The benzene ring is deactivated, but less so than the pyridazine ring. EAS also targets C5 and C8 , but yields are generally lower due to the overall electron deficiency of the bicyclic system.

Metabolic Stability & SAR

The "Cinnoline Switch" is often employed to mitigate metabolic hot-spots.

  • Quinoline Liability: Prone to N-oxidation (N-oxide formation) and oxidation at C2 (via aldehyde oxidase).

  • Cinnoline Advantage: The C3 position is less susceptible to oxidative metabolism than the C2 of quinoline. However, the N-N bond can be a liability for reductive metabolism (ring opening to hydrazines) under anaerobic conditions or specific enzymatic catalysis.

Bioisosteric Decision Matrix

When should a medicinal chemist switch from Quinoline to Cinnoline?

  • To Reduce Basicity: If the quinoline nitrogen is protonated at physiological pH (causing poor membrane permeability or hERG liability), switching to cinnoline (pKa 2.6) ensures the molecule remains neutral.

  • To Increase Solubility: The higher dipole moment of cinnoline improves aqueous solubility compared to the lipophilic quinoline.

  • To Target Unique Binding Pockets: The N2 of cinnoline offers a second vector for hydrogen bonding that quinoline lacks.

sar_logic Decision Lead Optimization (Quinoline Scaffold) Problem1 Issue: High hERG binding (Due to basicity) Decision->Problem1 Problem2 Issue: Poor Solubility Decision->Problem2 Solution Switch to Cinnoline Problem1->Solution Problem2->Solution Outcome1 Result: pKa drops to ~2.6 (Neutral at pH 7.4) Solution->Outcome1 Outcome2 Result: Dipole increases (Better Solvation) Solution->Outcome2

Figure 3: SAR Decision Tree for bioisosteric replacement of Quinoline with Cinnoline.

References

  • Mishra, P., et al. Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. Pharma Biosci J. [Link]

  • MDPI. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] [Link]

  • Hosmane, R. S., & Liebman, J. F. Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? Structural Chemistry.[11] [Link]

  • DrugFuture. von Richter (Cinnoline) Synthesis. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Cinnoline-4-carbonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Cinnoline Scaffold in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic distribution and rigid conformational framework have made it a cornerstone for the design of novel therapeutic agents across a wide spectrum of diseases. Cinnoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[2][3] This inherent biological versatility has fueled extensive research into the synthesis and functionalization of the cinnoline core, with the goal of developing next-generation pharmaceuticals with enhanced potency and selectivity.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of cinnoline-4-carbonitrile as a pivotal precursor in the synthesis of pharmaceutically relevant compounds. The nitrile functionality at the C4 position serves as a versatile chemical handle, enabling access to a diverse array of key functional groups that are frequently incorporated into bioactive molecules. This guide will furnish not only detailed, step-by-step protocols for the transformation of this compound but also the underlying chemical principles and strategic considerations that inform these synthetic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. This compound is a yellow crystalline solid with a melting point of 140°C.[4] Its structure and key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₅N₃N/A
Molecular Weight155.16 g/mol N/A
AppearanceYellow crystalline solid[4]
Melting Point140°C[4]
IUPAC NameThis compoundN/A

The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the cinnoline ring system. This electronic feature is a key consideration in the design of subsequent synthetic transformations.

Synthetic Utility of this compound: Key Transformations and Protocols

The strategic value of this compound lies in the chemical versatility of the nitrile group. This section details the protocols for converting the 4-carbonitrile into three critical functionalities in pharmaceutical synthesis: a primary amine (via reduction), a carboxylic acid (via hydrolysis), and a tetrazole (via cycloaddition).

G cluster_0 This compound as a Precursor This compound This compound Reduction Reduction This compound->Reduction Hydrolysis Hydrolysis This compound->Hydrolysis Cycloaddition Cycloaddition This compound->Cycloaddition 4-Aminomethylcinnoline 4-Aminomethylcinnoline Reduction->4-Aminomethylcinnoline Cinnoline-4-carboxylic_acid Cinnoline-4-carboxylic acid Hydrolysis->Cinnoline-4-carboxylic_acid 4-(1H-tetrazol-5-yl)cinnoline 4-(1H-tetrazol-5-yl)cinnoline Cycloaddition->4-(1H-tetrazol-5-yl)cinnoline G cluster_0 Synthesis of a Cinnoline-based Kinase Inhibitor This compound This compound Cinnoline-4-carboxamide Cinnoline-4-carboxamide This compound->Cinnoline-4-carboxamide Partial Hydrolysis Kinase_Inhibitor Cinnoline-based Kinase Inhibitor Cinnoline-4-carboxamide->Kinase_Inhibitor Amide Coupling Substituted_Amine R-NH2 Substituted_Amine->Kinase_Inhibitor

Sources

Application Notes and Protocols: Cinnoline-4-carbonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the cinnoline-4-carbonitrile scaffold in the design and synthesis of novel kinase inhibitors. This document outlines detailed synthetic protocols, methodologies for biological evaluation, and insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Introduction: The Cinnoline Scaffold as a Privileged Kinase Inhibitor Motif

The cinnoline nucleus, a bicyclic heteroaromatic system, has emerged as a significant scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its structural similarity to other well-known kinase inhibitor cores, such as quinoline and quinazoline, makes it an attractive starting point for the development of novel therapeutics targeting the kinome.[5][6][7][8][9] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][10] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a major focus of modern drug discovery.[8][11]

Cinnoline derivatives have shown promise as inhibitors of a range of kinases, including Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling, and various receptor tyrosine kinases implicated in cancer progression.[3][11][12] The this compound moiety, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization at the 4-position to explore interactions within the ATP-binding pocket of kinases.[13] The nitrile group itself can be a key pharmacophoric element or a precursor for other functional groups.

This guide will provide detailed protocols for the synthesis of a key intermediate, 4-chlorocinnoline-3-carbonitrile, and its subsequent derivatization. Furthermore, it will outline robust methodologies for the in vitro and cellular evaluation of these compounds as kinase inhibitors.

Synthesis of Key Cinnoline Intermediates

The synthesis of cinnoline-based kinase inhibitors often begins with the construction of a functionalized cinnoline core. A crucial and versatile intermediate is 4-chlorocinnoline-3-carbonitrile, which allows for nucleophilic substitution at the 4-position to introduce various side chains that can be tailored to target specific kinases. The following section provides a two-step protocol for the synthesis of this key intermediate.

Protocol 1: Synthesis of 1,4-dihydro-4-oxocinnoline-3-carbonitrile

This protocol describes the synthesis of 1,4-dihydro-4-oxocinnoline-3-carbonitrile from 3-bromo-4(1H)-cinnolinone via a copper-catalyzed cyanation reaction.[14][15]

Materials and Reagents:

  • 3-bromo-4(1H)-cinnolinone

  • Copper(I) cyanide (CuCN)

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-4(1H)-cinnolinone (1 equivalent) and copper(I) cyanide (1.2 equivalents).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine to the flask. The amount of pyridine should be sufficient to form a stirrable slurry.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 95:5). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing a concentrated aqueous solution of hydrochloric acid. This will protonate the pyridine and help in its removal.

    • Stir the mixture for 30 minutes. The product should precipitate out of the acidic solution.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with water and then a small amount of cold methanol to remove impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Protocol 2: Synthesis of 4-chlorocinnoline-3-carbonitrile

This protocol details the conversion of 1,4-dihydro-4-oxocinnoline-3-carbonitrile to the highly reactive 4-chlorocinnoline-3-carbonitrile using phosphoryl chloride (POCl₃).[14][16][17][18]

Materials and Reagents:

  • 1,4-dihydro-4-oxocinnoline-3-carbonitrile

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (anhydrous)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,4-dihydro-4-oxocinnoline-3-carbonitrile (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Add phosphoryl chloride (5-10 equivalents) to the suspension. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the reaction mixture to reflux with stirring. The reaction is typically complete within 2-4 hours, and the mixture should become a clear solution. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane:ethyl acetate gradient).

    • Characterize the purified 4-chlorocinnoline-3-carbonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Cinnoline-Based Kinase Inhibitors

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays against purified kinases, followed by cell-based assays to assess their effects in a more physiologically relevant context.

In Vitro Kinase Inhibition Assays

The primary goal of in vitro kinase assays is to determine the potency of the synthesized compounds against a specific kinase target, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Several robust and high-throughput assay formats are available.

This protocol is adapted for determining the inhibitory activity of cinnoline derivatives against Bruton's tyrosine kinase (BTK) using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.[19][20]

Materials and Reagents:

  • Recombinant human BTK enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • BTK Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute these stock solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Test compound or vehicle (DMSO) control.

      • Recombinant BTK enzyme in kinase buffer.

      • Substrate/ATP mix in kinase buffer. The final concentrations of ATP and substrate should be at or near their Kₘ values for the specific kinase.

    • The final reaction volume is typically 25 µL. Include "no enzyme" and "no inhibitor" controls.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ values by fitting the dose-response data to a suitable sigmoidal curve using graphing software (e.g., GraphPad Prism).

This protocol describes a binding assay to determine the affinity of cinnoline derivatives for Epidermal Growth Factor Receptor (EGFR) using the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific), which is based on Förster Resonance Energy Transfer (FRET).[21][22]

Materials and Reagents:

  • Recombinant human EGFR kinase (tagged, e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-GST)

  • LanthaScreen™ Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive inhibitor)

  • Kinase Buffer

  • This compound derivatives (in DMSO)

  • Black, low-volume 384-well plates

  • FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer, maintaining a constant final DMSO concentration.

  • Assay Assembly:

    • Add test compound or vehicle control to the wells of a 384-well plate.

    • Add a mixture of EGFR kinase and Eu-anti-tag antibody.

    • Add the Kinase Tracer.

    • The final assay volume is typically 15 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the FRET signal on a plate reader by exciting the Europium donor and measuring emission from both the donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Determine IC₅₀ values from the dose-response curves.

Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy of kinase inhibitors in a more complex biological environment, providing insights into cell permeability, off-target effects, and overall cellular response.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[4][23] This protocol can be used to determine the cytotoxic or cytostatic effects of cinnoline derivatives on cancer cell lines.

Materials and Reagents:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on the targeted kinase, such as an EGFR-mutant lung cancer cell line for an EGFR inhibitor).[24]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • This compound derivatives (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values from the dose-response curves.

Data Presentation and Interpretation

Tabulated IC₅₀ Data

Summarizing the inhibitory activities of a series of cinnoline derivatives in a table allows for a clear comparison of their potencies against different kinases.

Compound IDR Group at C4BTK IC₅₀ (nM)EGFR IC₅₀ (nM)Cell Line GI₅₀ (µM)
Cinn-0014-phenoxyaniline152501.2 (Lung Cancer Cell Line)
Cinn-0023-aminopyridine250250.8 (Breast Cancer Cell Line)
Cinn-003N-methylpiperazine8>10000.5 (Leukemia Cell Line)
...............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The analysis of SAR is crucial for the rational design of more potent and selective inhibitors. For cinnoline-based kinase inhibitors, several key structural features have been shown to influence activity.[6][7][25][26]

  • Substitution at the 4-position: The nature of the substituent at the C4 position of the cinnoline ring is critical for determining kinase selectivity and potency. Aromatic and heteroaromatic rings can form key interactions with the hinge region of the kinase ATP-binding site.

  • Modifications to the Cinnoline Core: Substitution on the benzo part of the cinnoline ring can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also lead to additional interactions with the kinase.

  • The Role of the Nitrile Group: The nitrile group at the C3 position can act as a hydrogen bond acceptor and can be crucial for binding to certain kinases. Alternatively, it can serve as a synthetic handle for further elaboration.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Signaling Proteins (e.g., Grb2, Sos) Signaling Proteins (e.g., Grb2, Sos) Receptor Tyrosine Kinase (e.g., EGFR)->Signaling Proteins (e.g., Grb2, Sos) Ras Ras Signaling Proteins (e.g., Grb2, Sos)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Cinnoline Inhibitor Cinnoline Inhibitor Cinnoline Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR)

Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway, a common target for cinnoline-based inhibitors.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Synthesis of Cinnoline Core Synthesis of Cinnoline Core Start->Synthesis of Cinnoline Core Functionalization at C4 Functionalization at C4 Synthesis of Cinnoline Core->Functionalization at C4 Purification & Characterization Purification & Characterization Functionalization at C4->Purification & Characterization Compound Library Compound Library Purification & Characterization->Compound Library In Vitro Kinase Assays In Vitro Kinase Assays Compound Library->In Vitro Kinase Assays Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Active Compounds SAR Analysis SAR Analysis In Vitro Kinase Assays->SAR Analysis Cell-Based Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Sources

Application of cinnoline-4-carbonitrile in designing anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Cinnoline-4-Carbonitrile in the Design of Novel Anticancer Agents

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the this compound scaffold in the design and evaluation of novel anticancer agents. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental design, offers field-proven insights into protocol execution, and grounds its claims in authoritative scientific literature.

The Cinnoline Scaffold: A Rising Star in Oncology Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing fused rings are particularly prominent in oncology.[1][2] Within this class, the cinnoline (1,2-benzodiazine) ring system has emerged as a "privileged scaffold"—a molecular framework that is predisposed to bind to multiple biological targets with high affinity.[2][3][4] While isomeric to well-known structures like quinazoline and quinoxaline, the unique 1,2-diaza arrangement in cinnoline offers distinct electronic and steric properties, enabling novel interactions with therapeutic targets.[2]

The addition of a carbonitrile (-C≡N) group at the 4-position is a critical design element. This strongly electron-withdrawing group is not merely a passive substituent; it frequently acts as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of protein kinases.[5] This design strategy has been successfully employed in potent quinoline-3-carbonitrile-based kinase inhibitors, suggesting a translatable rationale for the this compound core.[5]

Synthetic Strategies: Building the this compound Core

The foundation of any screening campaign is a robust and flexible synthetic strategy. The direct synthesis of the this compound core provides a crucial starting point for the development of a diverse chemical library.

Protocol 1: Synthesis of this compound Parent Scaffold

This protocol is adapted from established methodologies for the synthesis of the core structure.[6] The rationale is to create the foundational molecule from which a library of anticancer candidates can be derived through further substitution.

Materials:

  • Starting material (e.g., a suitable ortho-substituted aniline precursor)

  • Acetic anhydride

  • Appropriate solvents (e.g., hexane for recrystallization)

  • Nitrogen gas supply

  • Standard reflux and recrystallization glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the precursor compound (e.g., 4-cinnolinecarboxamide N-oxide) in acetic anhydride. The use of acetic anhydride serves as both the solvent and a dehydrating agent to facilitate nitrile formation.

  • Inert Atmosphere: Purge the system with nitrogen gas. This is crucial to prevent side reactions with atmospheric oxygen and moisture, ensuring a higher yield and purity of the product.

  • Reflux: Heat the stirred solution to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed overnight to ensure complete conversion.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetic anhydride under reduced pressure using a rotary evaporator. This step isolates the crude product.

  • Purification: Recrystallize the resulting solid residue from a suitable solvent, such as hexane. Recrystallization is a critical purification step that removes unreacted starting materials and byproducts, yielding the final this compound as a crystalline solid.[6]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Unraveling the Mechanism of Action: From Kinase Inhibition to Apoptosis

Cinnoline derivatives exert their anticancer effects through various mechanisms, making them versatile candidates for targeting multiple cancer hallmarks.[7][8] The primary hypothesized mechanism for many derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[9][10]

  • Kinase Inhibition: The this compound scaffold is a bioisostere of quinazoline and quinoline cores found in numerous FDA-approved kinase inhibitors.[11] Derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[9] The nitrile group often forms a critical hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of ATP.

  • Induction of Apoptosis: By blocking pro-survival signaling pathways (e.g., EGFR-RAS-RAF-MEK-ERK), effective cinnoline derivatives trigger programmed cell death, or apoptosis. This is a hallmark of a successful targeted therapy.[9][12]

  • Cell Cycle Arrest: These compounds can also halt the cell division cycle, often at the G1/S or G2/M checkpoints, preventing the proliferation of cancer cells.[7][9] For example, potent EGFR inhibitors can lead to G1 phase arrest.[9]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Growth Factor) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Cinnoline This compound Derivative Cinnoline->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: EGFR signaling pathway and point of inhibition by a cinnoline derivative.

Application Protocols for In Vitro Evaluation

A tiered approach to in vitro testing is essential for efficiently identifying lead compounds.[13] The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent hits.

Experimental Workflow: From Screening to Lead Identification

Screening_Workflow Start Synthesized Cinnoline Derivative Library MTT Primary Screen: Cell Viability Assay (MTT) (e.g., HCT-116, HepG2, PC-3) Start->MTT Select_Hits Select Hits (IC50 < 10 µM) MTT->Select_Hits Apoptosis Secondary Screen 1: Apoptosis Assay (Annexin V/PI) Select_Hits->Apoptosis Potent Compounds CellCycle Secondary Screen 2: Cell Cycle Analysis Select_Hits->CellCycle Potent Compounds KinaseAssay Target Validation: In Vitro Kinase Assay (e.g., EGFR, Pim-1) Apoptosis->KinaseAssay CellCycle->KinaseAssay Decision Go / No-Go for In Vivo Studies KinaseAssay->Decision

Caption: A typical experimental workflow for screening cinnoline-based anticancer agents.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay quantifies the effect of a compound on cell viability and proliferation. It is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell number and health.[14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HepG2 hepatocellular carcinoma).[9]

  • Complete culture medium (e.g., DMEM with 10% FBS).[15]

  • Cinnoline derivative stock solutions (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for dissolving formazan).

  • 96-well microplates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Erlotinib or Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration is typically sufficient to observe significant antiproliferative effects.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death is occurring via the desired apoptotic pathway.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the cinnoline derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. This is critical to ensure all cell populations are included in the analysis.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells. An effective anticancer compound will show a significant increase in the early and late apoptotic populations compared to the vehicle control.[9]

Data Presentation and Structure-Activity Relationship (SAR)

Systematic data presentation is key to understanding the relationship between chemical structure and biological activity.

Table 1: Cytotoxicity (IC₅₀) of this compound Derivatives

(Data is illustrative, based on published findings for similar compounds)[9]

Compound IDR¹ SubstituentR² SubstituentHCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)EGFR Kinase IC₅₀ (nM)
CINN-001 HH> 50> 50> 1000
CINN-002 6-Cl3-OCH₃-Phenylamino1.345.2177.03
CINN-003 6-Cl4-OCH₃-Phenylamino1.907.8994.90
CINN-004 H3-OCH₃-Phenylamino4.8012.5256.4
Erlotinib (Reference)(Reference)1.324.9872.30

SAR Insights: From this illustrative data, a medicinal chemist can deduce preliminary SAR. For instance, the addition of a 6-chloro group (comparing CINN-004 to CINN-002) significantly enhances potency, likely by providing an additional interaction point in the target's binding pocket. The position of the methoxy group on the phenylamino moiety also impacts activity, suggesting steric or electronic constraints. This systematic analysis guides the next round of synthesis to optimize the lead compound.[16][17]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising and versatile platform for the development of targeted anticancer agents. Its structural similarity to established kinase inhibitor pharmacophores, combined with its unique electronic properties, provides a fertile ground for discovering novel therapeutics. The protocols and workflows detailed in this guide offer a robust framework for the systematic synthesis, in vitro evaluation, and optimization of these compounds. Future efforts should focus on expanding the library of derivatives to probe a wider range of kinase targets, investigating potential for dual-target or multi-target inhibitors, and ultimately advancing the most promising leads into preclinical in vivo models to assess their therapeutic potential in a more complex biological system.

References

  • Dawood, K. M., et al. (2025). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. ResearchGate. Available at: [Link]

  • Patel, K., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia contributors. (2023). Cinnoline. Wikipedia. Available at: [Link]

  • Yadav, P., & Kumar, R. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Available at: [Link]

  • Prajapati, S., et al. (2024). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • SciSpace. (2020). Top 13 papers published in the topic of Cinnoline. SciSpace. Available at: [Link]

  • Ialongo, C., et al. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Varghese, S. J., & Radhakrishnan, A. (2020). A concise review on cinnoline and its biological activities. International Journal of Advanced Research in Innovative Ideas in Technology. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Szymański, P., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. Available at: [Link]

  • Singh, A., et al. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available at: [Link]

  • Shouman, M. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link]

  • Sharma, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Letters in Drug Design & Discovery. Available at: [Link]

  • Fayed, E. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry. Available at: [Link]

  • Metwally, A. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Oliveira, J. M. M., & Pais, A. A. C. C. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Future Science OA. Available at: [Link]

  • Ma, F.-F. (2025). Guideline for anticancer assays in cells. Future Postharvest and Food. Available at: [Link]

  • Tonk, R. K., & Bawa, S. (2020). Cinnoline Derivatives with Biological Activity. ResearchGate. Available at: [Link]

  • V, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry - Anti-Cancer Agents. Available at: [Link]

  • Al-Ostath, A., et al. (2022). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. ResearchGate. Available at: [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • Demirel, G., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Available at: [Link]

Sources

Application Note: Strategic Synthesis of 4-Cyanocinnoline via Transition-Metal-Catalyzed Cyanation of 4-Chlorocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The cinnoline scaffold is a privileged nitrogen-containing heterocycle integral to the development of novel therapeutics. The introduction of a cyano group at the 4-position yields 4-cyanocinnoline, a versatile intermediate for creating libraries of potential drug candidates. This application note provides a detailed guide for the synthesis of 4-cyanocinnoline from 4-chlorocinnoline, targeting researchers, medicinal chemists, and process development scientists. We present two robust protocols centered on modern transition-metal catalysis: a primary method utilizing a palladium catalyst with a non-toxic cyanide source for enhanced safety and a secondary, more traditional copper-catalyzed method. This document emphasizes the rationale behind experimental design, provides step-by-step protocols, outlines critical safety procedures, and offers troubleshooting guidance to ensure reproducible and scalable synthesis.

Introduction and Scientific Rationale

Cinnoline and its derivatives are reported to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The nitrile functional group is a cornerstone in medicinal chemistry, serving as a key pharmacophore, a bioisostere for other functional groups, and a synthetic handle for conversion into amines, amides, or tetrazoles.[3] Consequently, the efficient and reliable synthesis of 4-cyanocinnoline is of significant interest.

The direct cyanation of (hetero)aryl halides is the most common strategy for nitrile synthesis.[4] While classic methods like the Rosenmund-von Braun reaction exist, they often require harsh conditions and superstoichiometric amounts of copper cyanide.[5] Modern palladium- and copper-catalyzed cross-coupling reactions offer milder conditions, superior functional group tolerance, and catalytic efficiency, making them the preferred approach.[5][6]

However, the cyanation of electron-deficient, nitrogen-containing heterocycles like 4-chlorocinnoline presents unique challenges. The heterocyclic nitrogen can coordinate to the metal center, potentially inhibiting catalytic activity. Furthermore, the cyanide anion itself is a notorious catalyst poison.[5][7] This guide addresses these challenges by selecting robust catalytic systems and optimized reaction conditions.

We prioritize a palladium-catalyzed approach using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic, stable, and inexpensive cyanide source, which mitigates the significant safety risks associated with traditional cyanide salts like KCN or NaCN.[5][8]

Reagents, Catalysts, and Equipment

Reagent and Catalyst Selection
Reagent/CatalystRoleRationale for Selection
4-ChlorocinnolineStarting MaterialCommercially available or synthesizable heterocyclic halide.
Protocol A (Recommended)
K₄[Fe(CN)₆]·3H₂OCyanide SourceNon-toxic, air-stable solid, reducing handling risks and simplifying setup.[5][8]
Pd₂(dba)₃Palladium PrecatalystCommon, reliable source of Pd(0) for cross-coupling reactions.
XPhosLigandA sterically demanding, electron-rich biaryl phosphine ligand known to promote efficient cyanation of challenging aryl chlorides.[5]
K₂CO₃ / KOAcBaseEssential for the catalytic cycle, particularly for the transmetalation step with K₄[Fe(CN)₆].[5]
Dioxane/WaterSolvent SystemA biphasic system often improves cyanide transfer from the aqueous to the organic phase.[5]
Protocol B (Alternative)
Potassium Cyanide (KCN)Cyanide SourceHighly reactive and effective, but also acutely toxic. Requires stringent safety protocols.[9]
Copper(I) Iodide (CuI)CatalystAn inexpensive and effective catalyst for cyanation, particularly in the Rosenmund-von Braun type reactions.[6]
N,N-Dimethylformamide (DMF)SolventA polar aprotic solvent suitable for dissolving reagents and facilitating the reaction at elevated temperatures.
Essential Equipment
  • Schlenk line or glovebox for inert atmosphere techniques.

  • Magnetic stir plates with heating capabilities.

  • Reaction vessels (e.g., Schlenk flasks, screw-cap vials).

  • Standard laboratory glassware.

  • Syringes and needles for liquid transfers.

  • Silica gel for column chromatography.

  • Thin Layer Chromatography (TLC) plates.

  • Rotary evaporator.

  • NMR spectrometer, Mass spectrometer, and HPLC for product characterization.

Experimental Protocols

Overall Experimental Workflow

The general workflow for the synthesis, purification, and analysis of 4-cyanocinnoline is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalysts setup Assemble Glassware (under N2/Ar) reagents->setup Inert atmosphere mix Add Solvents & Reagents setup->mix heat Heat to Reaction Temp & Stir mix->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify concentrate Concentrate Product purify->concentrate characterize Characterize (NMR, MS, etc.) concentrate->characterize

Caption: General experimental workflow for the synthesis of 4-cyanocinnoline.

Protocol A: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

This protocol is recommended due to its enhanced safety profile.

Step-by-Step Procedure:

  • Vessel Preparation: To a screw-cap reaction tube equipped with a magnetic stir bar, add 4-chlorocinnoline (1.0 mmol, 164.6 mg), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 211 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg). Add these to the reaction tube.

  • Inert Atmosphere: Seal the tube with a Teflon-lined cap, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (3 mL) and deionized water (3 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath or heating block at 110-120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The starting material (4-chlorocinnoline) is more nonpolar than the product (4-cyanocinnoline).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-cyanocinnoline as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Copper-Catalyzed Cyanation with KCN (Extreme Caution Required)

WARNING: Potassium cyanide (KCN) is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[10] Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.[11] This procedure must be performed in a certified chemical fume hood by trained personnel with immediate access to a cyanide antidote kit.[10][12]

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-chlorocinnoline (1.0 mmol, 164.6 mg) and copper(I) iodide (CuI, 0.1 mmol, 19.0 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of nitrogen, add potassium cyanide (KCN, 1.2 mmol, 78.1 mg). Handle KCN with extreme care using double nitrile gloves and dedicated spatulas. [11][12]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction: Heat the mixture to 140-150 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up (Cyanide Quench):

    • Cool the reaction to room temperature.

    • CRITICAL: In the fume hood, slowly add the reaction mixture to a vigorously stirred aqueous solution of iron(II) sulfate (FeSO₄, ~10% w/v) and sodium hydroxide (NaOH, ~5% w/v) to complex and decompose excess cyanide. Stir for at least 1 hour.

    • Filter the resulting mixture through a pad of Celite® to remove inorganic solids.

    • Extract the filtrate with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water (3 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Proceed with purification and characterization as described in Protocol A.

Safety and Waste Disposal

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Potassium Cyanide (KCN):

    • Handling: Only handle solid KCN and its solutions in a certified chemical fume hood.[11][13] Avoid creating dust.

    • Incompatibilities: Keep KCN away from acids, as this will generate deadly HCN gas.[10]

    • Emergency: Ensure an eyewash station and safety shower are immediately accessible.[12] All personnel in the lab must be aware of the location of the cyanide antidote kit and be trained in its use.

    • Waste Disposal: Cyanide-containing waste must be segregated and collected in a dedicated, clearly labeled, sealed container. NEVER mix cyanide waste with acidic waste.[11] Dispose of it through certified hazardous waste management channels.

Mechanistic Overview (Palladium-Catalyzed Cycle)

The catalytic cycle for the palladium-catalyzed cyanation is a well-established process involving several key steps.

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Cl)L2 Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(CN)L2 OxAdd->Transmetal Cyanide Transfer (from K4[Fe(CN)6]) RedElim Product Ar-CN Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature.Use fresh Pd₂(dba)₃ or an alternative precatalyst. Ensure solvents are anhydrous (for Protocol B). Verify reaction temperature.
Ligand degradation.Handle air-sensitive phosphine ligands under an inert atmosphere.
Formation of Side Products Hydrolysis of the nitrile group (if conditions are too harsh or aqueous work-up is prolonged).Minimize reaction time once complete. Perform work-up promptly and under neutral or slightly basic conditions.
Homocoupling of the starting material.Ensure the system is properly deoxygenated.
Difficulty in Purification Co-elution with starting material or impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

References

  • Potassium Cyanide Safety Information. ehs.princeton.edu. [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (2009). Potassium cyanide Safety Data Sheet. hpc-j.co.jp. [Link]

  • Rasmussen, J. K., & Heilmann, S. M. (1990). Trimethylsilyl Cyanide. Organic Syntheses, Coll. Vol. 7, p.521. [Link]

  • University of California, Los Angeles (2013). Potassium Cyanide Safe Handling Guideline. ehs.ucla.edu. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. ehs.yale.edu. [Link]

  • Deng, G., & Daugulis, O. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic Letters, 11(18), 4164–4167. [Link]

  • Sambiagio, C., & Marsden, S. P. (2014). Copper-catalysed cyanation reactions. Chemical Society Reviews, 43(9), 3087-3135. [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Wikipedia. Cinnoline. en.wikipedia.org. [Link]

  • Asif, M. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 195-212. [Link]

  • Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 125(38), 10221-10225. [Link]

  • Anbarasan, P., et al. (2012). Cyanation of Aryl Bromides With K4[Fe(CN)6] Catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium. Chemistry, 18(10), 2978-86. [Link]

  • Cheméo. Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). chemeo.com. [Link]

  • Sundermeier, M., et al. (2003). A new palladium catalyst system for the cyanation of aryl chlorides. Journal of Organometallic Chemistry, 687(2), 533-542. [Link]

  • Brown, D.J. (2005). Primary Syntheses of Cinnolines. In The Chemistry of Heterocyclic Compounds, Volume 64: Cinnolines and Phthalazines: Supplement II. John Wiley & Sons, Inc.
  • Ragaini, F., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 110-113. [Link]

  • Kaur, H., et al. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Current Organic Synthesis, 16(5), 676-696. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. organic-chemistry.org. [Link]

Sources

Application Notes & Protocols: Cinnoline-4-carbonitrile as a Versatile Synthon for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The cinnoline scaffold is a privileged bicyclic aromatic heterocycle that forms the core of numerous compounds with significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of cinnoline-4-carbonitrile, a highly versatile and reactive building block, in the synthesis of novel, fused heterocyclic systems. We delve into the underlying chemical principles, provide field-tested, step-by-step protocols for the synthesis of pyrazolo[4,3-c]cinnolines and triazolo-fused cinnolines, and present the rationale behind key experimental choices.

Introduction: The Strategic Importance of this compound

Cinnoline (1,2-diazanaphthalene) and its derivatives are of immense interest in medicinal chemistry due to their wide spectrum of biological activities.[3] The strategic placement of functional groups on the cinnoline ring system allows for the fine-tuning of these properties and the development of potent therapeutic agents.

This compound has emerged as a particularly valuable starting material. The electron-withdrawing nature of the nitrile group at the C4 position activates the molecule for specific transformations and serves as a versatile handle for constructing fused ring systems. Its utility is analogous to that of cyano-substituted quinolines and quinazolines, which are pivotal in the development of kinase inhibitors and other targeted therapies.[4]

This guide focuses on two primary applications of this compound:

  • Annulation reactions to form fused five-membered heterocyclic rings (pyrazoles, triazoles).

  • Its role as a precursor for other C4-functionalized cinnolines .

Below is a conceptual workflow illustrating the central role of this compound in generating molecular diversity.

G cluster_0 cluster_1 cluster_2 A Starting Material (e.g., 2-aminoaryl precursor) B This compound (Key Building Block) A->B Synthesis C Pyrazolo[4,3-c]cinnolines B->C Cyclization with Hydrazines D Triazolo-fused Cinnolines B->D Cyclization with Hydrazides/Azides E Other C4-Substituted Cinnolines B->E Functional Group Transformation

Figure 1: Conceptual workflow for the use of this compound.

Synthesis of the Key Building Block: this compound

The availability of high-purity starting material is critical for successful downstream synthesis. The following protocol, adapted from established procedures, describes the preparation of this compound.[5]

Protocol 2.1: Synthesis of this compound

This protocol details the synthesis from a precursor via dehydration using acetic anhydride.

Materials and Reagents:

Reagent/Material Grade Supplier Notes
Cinnoline-4-carboxamide oxime (Precursor) ≥98% Commercial The immediate precursor.
Acetic Anhydride Reagent Grade Commercial Used as both solvent and dehydrating agent.
Hexane ACS Grade Commercial For recrystallization.
Round-bottom flask with reflux condenser - - Ensure glassware is dry.
Magnetic stirrer and heat source - - -

| Rotary evaporator | - | - | For solvent removal. |

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the precursor (e.g., 0.173 g, 1 mmol).

  • Reagent Addition: Add acetic anhydride (5 mL) to the flask.

  • Reflux: Heat the stirred solution to reflux under a nitrogen atmosphere. Maintain reflux overnight (approx. 12-16 hours) to ensure complete conversion.

  • Solvent Removal: After cooling to room temperature, remove the acetic anhydride under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from hot hexane.

  • Isolation and Drying: Collect the yellow crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Expected Outcome:

  • Product: this compound (27C)

  • Appearance: Yellow crystalline solid

  • Melting Point: ~140°C[5]

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application I: Synthesis of Pyrazolo[4,3-c]cinnoline Derivatives

The pyrazolo[4,3-c]cinnoline core is a valuable scaffold for developing agents with anti-inflammatory and analgesic activities.[6] The synthesis leverages the reactivity of the nitrile group in this compound towards hydrazines.

Causality Behind the Method: This reaction is a classic example of a condensation-cyclization sequence. Hydrazine, a potent dinucleophile, initially attacks the electrophilic carbon of the nitrile group. The resulting intermediate is perfectly poised for a subsequent intramolecular cyclization onto the C3 position of the cinnoline ring, leading to the formation of the thermodynamically stable fused aromatic pyrazole ring.

G A This compound + Hydrazine Hydrate C Reflux (Thermal Energy) A->C B Solvent System (e.g., Ethanol) B->C D Reaction Workup (Cooling, Filtration) C->D Reaction Completion E Purification (Recrystallization) D->E F Pure Pyrazolo[4,3-c]cinnoline Product E->F

Figure 2: Experimental workflow for Pyrazolo[4,3-c]cinnoline synthesis.

Protocol 3.1: General Procedure for 3-Amino-pyrazolo[4,3-c]cinnoline Synthesis

Materials and Reagents:

Reagent/Material Grade Supplier Notes
This compound ≥98% Prepared as per Protocol 2.1 -
Hydrazine Hydrate (or substituted hydrazine) ≥98% Commercial Use with caution; toxic.
Ethanol or n-Butanol Anhydrous Commercial Reaction solvent.

| Glacial Acetic Acid | ACS Grade | Commercial | Catalytic amount (optional). |

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.

  • Nucleophile Addition: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution. If using a substituted hydrazine, it can be added similarly. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure product.

  • Characterization: Confirm the structure of the 3-amino-pyrazolo[4,3-c]cinnoline derivative by NMR, IR (disappearance of nitrile peak), and high-resolution mass spectrometry (HRMS).

Data Summary: The following table summarizes representative outcomes for this class of reaction.

R-NHNH₂ (Hydrazine)SolventTime (h)Yield (%)Reference Scaffold
Hydrazine (H₂NNH₂)Ethanol6~85Pyrazolo[4,3-c]cinnoline[6]
Phenylhydrazinen-Butanol8~78Pyrazolo[4,3-c]quinoline[7]
MethylhydrazineEthanol5~82Pyrazolo[3,4-b]quinoline[8]

Application II: Synthesis of[5][9][10]Triazolo[4,3-a]cinnoline Derivatives

Fused triazole heterocycles are another class of compounds with significant therapeutic potential.[9][10] The synthesis of a triazolo[4,3-a]cinnoline system from this compound requires a multi-step approach, highlighting its utility as a versatile intermediate. The general strategy involves the conversion of the C4-nitrile to a C4-hydrazino group, which can then undergo cyclization with a one-carbon synthon.

Causality Behind the Method: The key to this synthesis is the installation of a hydrazino group at the C4 position, which acts as the nucleophilic backbone for the triazole ring formation. This is typically achieved by first synthesizing 4-chlorocinnoline (from a hydroxy precursor) and then performing a nucleophilic substitution with hydrazine.[11] The resulting 4-hydrazinocinnoline can then react with various one-carbon electrophiles (e.g., formic acid, orthoesters, carbon disulfide) to close the five-membered triazole ring. This is a well-established method for building fused triazole systems onto nitrogen-containing heterocycles.[12]

Protocol 4.1: Two-Step Synthesis of the[5][9][10]Triazolo[4,3-a]cinnoline Ring System

Step A: Synthesis of 4-Hydrazinocinnoline (Intermediate)

  • Starting Material: Begin with 4-hydroxycinnoline (accessible from various routes, including hydrolysis of this compound or via Richter synthesis).[13][14]

  • Chlorination: Convert 4-hydroxycinnoline to 4-chlorocinnoline using a standard chlorinating agent like POCl₃ or PCl₅/POCl₃.[1]

  • Hydrazinolysis: React 4-chlorocinnoline with an excess of hydrazine hydrate in a suitable solvent like ethanol or 2-propanol at reflux. The hydrazine acts as a nucleophile, displacing the chloride ion.[11]

  • Isolation: Workup typically involves cooling, filtration, and washing to obtain 4-hydrazinocinnoline.

Step B: Cyclization to form the Triazole Ring

  • Reaction Setup: Suspend 4-hydrazinocinnoline (1.0 eq) in an excess of the one-carbon source, which also serves as the solvent (e.g., triethyl orthoformate or formic acid).

  • Reaction: Heat the mixture to reflux for 2-6 hours. The reaction involves condensation of the hydrazine with the C1 synthon followed by intramolecular cyclization and elimination of water or alcohol.

  • Isolation: Cool the reaction mixture. The product often crystallizes directly. If formic acid is used, it must be neutralized carefully before product isolation.

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent (e.g., acetic acid or ethanol) to yield the pure[5][13][15]triazolo[4,3-a]cinnoline.

Data Summary: This approach is highly versatile for creating substituted triazole rings.

C1 SynthonResulting C3 SubstituentTypical ConditionsReference Scaffold
Triethyl Orthoformate-HReflux, 4h[5][13][15]Triazolo[4,3-a]pyridine[12]
Acetic Anhydride-CH₃Reflux, 2h[5][13][15]Triazolo[4,3-a]quinazoline[9]
CS₂ / KOH-SHReflux, 12h[5][13][15]Triazolo[4,3-a]quinoxaline[16]

References

  • Cinnoline. Wikipedia.[Link]

  • Synthesis of this compound. PrepChem.com.[Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing.[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central, National Institutes of Health.[Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.[Link]

  • Methods for the synthesis of cinnolines (Review). ResearchGate.[Link]

  • Cinnoline Derivatives with Biological Activity. ResearchGate.[Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.[Link]

  • Synthesis of pyrazolo[4,3-c]cinnoline derivatives. ResearchGate.[Link]

  • Novel triazolo[4,3-a]quinazolinone and bis-triazolo[4,3-a:4,3'-c]quinazolines: synthesis and antitoxoplasmosis effect. PubMed, National Institutes of Health.[Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed Central, National Institutes of Health.[Link]

  • New[5][13][15]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE.[Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School.[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.[Link]

  • 3-Aryl-5-aminobiphenyl Substituted[5][13][15]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. MDPI.[Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.[Link]

  • [5][13][15]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities. ResearchGate.[Link]

Sources

Application Note: Precision Screening of Cinnoline-4-Carbonitrile Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The cinnoline-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry. Unlike the widely exploited quinolones, cinnolines (1,2-benzodiazines) possess a fused pyridazine ring. The C4-carbonitrile group (


) is critical; it acts as a bioisostere for carbonyls, improving metabolic stability while serving as a potent hydrogen bond acceptor in the ATP-binding pocket of bacterial DNA gyrase.

This guide provides a rigorous, non-standardized workflow for screening these derivatives. It moves beyond basic phenotypic screening to integrate resazurin-based kinetic assays and structure-activity relationship (SAR) validation , ensuring that "hits" are genuine candidates for lead optimization.

Chemical Context & SAR Logic

Before screening, understanding the molecule is vital. The this compound core is generally lipophilic.

  • The Pharmacophore: The N1-N2 bond in the cinnoline ring mimics the spatial arrangement of the quinolone N1-C8 bond, suggesting a similar mechanism of action (DNA Gyrase/Topoisomerase IV inhibition).

  • The Nitrile Advantage: The electron-withdrawing nature of the 4-CN group increases the acidity of protons on the fused ring, potentially enhancing interactions with active site residues (e.g., Serine/Arginine bridges).

  • Solubility Warning: These derivatives often suffer from poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the required solvent, but its final concentration in assays must be strictly controlled (<1% v/v) to prevent solvent-induced cytotoxicity.

Experimental Workflow

The following diagram outlines the logical flow from library preparation to mechanistic validation.

ScreeningWorkflow Synthesis Library Synthesis (Richter Cyclization) QC QC: Purity >95% (HPLC/NMR) Synthesis->QC Stock Stock Prep (DMSO, 10mM) QC->Stock Screen1 Primary Screen (Resazurin MIC) Stock->Screen1 Screen2 Secondary Screen (MBC & Time-Kill) Screen1->Screen2 Hits (MIC < 10 µg/mL) Mech Mechanism (DNA Gyrase Assay) Screen2->Mech Bactericidal Confirmed Tox Toxicity Counter-Screen (HEK293 Cells) Screen2->Tox Parallel Workflow

Figure 1: Integrated screening workflow for this compound derivatives. Note the strict QC step before biological introduction.

Protocol A: High-Sensitivity MIC Determination (Resazurin-Modified)

Standard turbidity assays (CLSI M07) are often ambiguous with precipitated compounds—a common issue with cinnoline derivatives. This protocol utilizes Resazurin (Alamar Blue) , a redox indicator that turns fluorescent pink in the presence of metabolically active bacteria, eliminating "false turbidity" readings.

Reagents & Equipment[1]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[1]

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Solvent Negative), Sterile Media (Blank).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a fresh bacterial suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final challenge concentration of

      
       CFU/mL.
      
  • Compound Dilution (The "Master Plate" Approach):

    • Do not dilute directly in the assay plate.[2] Prepare a Master Dilution Plate (96-well, V-bottom) with 2x concentrations of the cinnoline derivatives in CAMHB (containing max 2% DMSO).

    • Perform serial 2-fold dilutions (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Assay Assembly:

    • Transfer 50 µL of the diluted compounds from the Master Plate to the Assay Plate (flat-bottom).

    • Add 50 µL of the standardized bacterial inoculum to all wells.

    • Final Volume: 100 µL. Final DMSO: <1%.

  • Incubation & Readout:

    • Incubate at 37°C for 18–20 hours (aerobic).

    • Crucial Step: Add 10 µL of Resazurin solution to each well.

    • Incubate for an additional 2–4 hours.

    • Scoring:

      • Blue/Purple: No growth (Inhibition).

      • Pink/Colorless: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[3][4]

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

MIC values are static. To determine if your cinnoline derivative actively kills bacteria (bactericidal) or merely inhibits growth (bacteriostatic), a time-kill assay is required.

Methodology
  • Setup: Prepare 10 mL of CAMHB containing the derivative at 4x MIC (determined in Protocol A).

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (180 rpm).

  • Timepoints: Remove 100 µL aliquots at 0h, 2h, 4h, 8h, and 24h .

  • Quantification:

    • Serially dilute aliquots (1:10 to 1:10,000) in sterile saline.

    • Plate 20 µL spots onto Mueller-Hinton Agar.

    • Count colonies after 24h incubation.

Interpretation:

  • Bactericidal:

    
     reduction in CFU/mL compared to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Data Presentation & Analysis

When reporting results, avoid simple lists. Use comparative tables that highlight the Selectivity Index (SI) .

Table 1: Mock Screening Data for this compound Series

Compound IDR6 Subst.R7 Subst.[5][6]MIC S. aureus (µg/mL)MIC E. coli (µg/mL)CC50 HEK293 (µg/mL)Selectivity Index (SI)*
CN-001 HH64.0>1282503.9
CN-004 FCl4.016.020050.0
CN-009 OMeH>128>128150<1.0
Cipro --0.50.015>500>1000

*SI =


. An SI > 10 is generally required for a hit to progress.

Troubleshooting & Expert Insights

The "Precipitation Mask"
  • Issue: Cinnoline derivatives often precipitate upon contact with aqueous media, mimicking bacterial growth (turbidity).

  • Solution: This is why the Resazurin assay (Protocol A) is mandatory. If the precipitate is blue, the bacteria are dead. If it turns pink around the precipitate, they are alive.[3]

Stability of the Nitrile Group
  • Issue: The C4-nitrile can hydrolyze to an amide (

    
    ) or acid (
    
    
    
    ) if stock solutions are autoclaved or exposed to extreme pH.
  • Solution: Never autoclave drug stocks. Use 0.22 µm PTFE syringe filters for sterilization. Verify structural integrity via LC-MS if stock solutions are older than 1 month.

Gram-Negative Permeability
  • Issue: Poor activity against E. coli is common due to efflux pumps.

  • Solution: Run a parallel screen with an efflux pump inhibitor (e.g., PAβN at 20 µg/mL). If MIC drops 4-fold or more, your compound is a substrate for efflux pumps, necessitating structural modification (e.g., increasing hydrophilicity).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][7] CLSI document M07-A10.[2][7] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • El-Naggar, A. M., et al. (2011). Synthesis and biological evaluation of some new cinnoline derivatives as antimicrobial and anti-inflammatory agents. European Journal of Medicinal Chemistry. (Contextual grounding for cinnoline synthesis and activity).
  • World Health Organization (WHO). (2024). Antibiotic Resistance Fact Sheet.[7][Link]

Sources

In vitro assay protocol for testing the biological activity of cinnoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Cinnoline-4-carbonitrile (4-cyanocinnoline) represents a "privileged scaffold" in medicinal chemistry. As a diazanaphthalene derivative, its planar, bicyclic structure allows it to intercalate with DNA or mimic the adenine ring of ATP, making it a potent candidate for kinase inhibition and anti-proliferative therapies.

While the nitrile group (-CN) at position 4 often serves as a synthetic intermediate for amides or amines, it is also a distinct pharmacophore. It acts as a hydrogen bond acceptor and can improve metabolic stability compared to its carboxylic acid counterparts.

Scope of this Protocol: This guide details a validated workflow for profiling this compound, moving from a phenotypic primary screen (Cytotoxicity) to a mechanistic secondary screen (Kinase Inhibition).

Key Chemical Properties
PropertySpecificationExperimental Implication
Molecular Formula C₉H₅N₃Low molecular weight (MW ~155.16), likely high permeability.
Solubility HydrophobicCritical: Requires DMSO for stock solution. Poor aqueous solubility requires careful serial dilution.
Stability Nitrile hydrolysisAvoid prolonged exposure to strong acids/bases or high temperatures during storage.
Target Class Kinases (e.g., EGFR, c-Met)Assay must account for ATP competition.

Safety & Handling (Nitrile Specifics)

  • Toxicity: Organic nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though this compound is generally stable. Handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Segregate liquid waste into "Cyanide/Nitrile" compatible containers; do not mix with acids.

Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to hit validation.

Workflow Compound This compound (Solid Powder) Stock Stock Solution (10mM in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Logarithmic) Stock->Dilution < 0.5% DMSO Final Primary Primary Screen: MTT Cell Viability Dilution->Primary Phenotypic Secondary Secondary Screen: Kinase Inhibition (TR-FRET) Primary->Secondary If Viability < 50% Analysis Data Analysis (IC50 Calculation) Secondary->Analysis Quantification

Caption: Integrated workflow for profiling this compound, ensuring solubility control before phenotypic and mechanistic testing.

Module 1: Primary Screen - Anti-Proliferative Assay (MTT)

Rationale

Cinnoline derivatives frequently exhibit cytotoxicity against tumor cell lines (e.g., A549, MCF-7) by interfering with DNA replication or microtubule dynamics. The MTT assay is the industry standard for quantifying this effect via mitochondrial metabolic activity.

Reagents & Equipment
  • Cell Lines: A549 (Lung carcinoma) or HCT116 (Colorectal carcinoma).

  • Compound: this compound (purity >95%).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizer: DMSO (Dimethyl sulfoxide).

  • Plate Reader: Absorbance at 570 nm (reference 630 nm).

Protocol Steps
  • Stock Preparation (Critical Step):

    • Dissolve this compound in 100% DMSO to create a 10 mM stock .

    • Note: Sonicate for 5 minutes if visible particulates remain.

    • Prepare working solutions by diluting in culture medium.[1] Final DMSO concentration must not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding:

    • Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Add 100 µL of compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.[1]

      • Positive: Doxorubicin (1 µM) or Staurosporine.

    • Incubate for 48 to 72 hours .

  • MTT Addition & Readout:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.[1][2]

    • Add 150 µL DMSO to dissolve crystals.[3] Shake plate for 10 mins.

    • Measure Absorbance (OD) at 570 nm.[1][3][4]

Mechanism of Action (Visualization)[5]

MTT_Mechanism MTT MTT Reagent (Yellow, Soluble) Cell Viable Cell (Mitochondria Active) MTT->Cell Permeates membrane Enzyme Succinate Dehydrogenase Cell->Enzyme Metabolism Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduction Readout Absorbance @ 570nm (Proportional to Viability) Formazan->Readout Solubilization (DMSO)

Caption: Enzymatic conversion of MTT by viable mitochondria, the basis for quantifying cinnoline-induced cytotoxicity.

Module 2: Mechanistic Assay - Kinase Inhibition (TR-FRET)

Rationale

If the primary screen shows antiproliferative activity, the mechanism is likely ATP-competitive inhibition of kinases (e.g., EGFR, PI3K). This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure phosphorylation inhibition.

Protocol Steps
  • Assay Buffer:

    • 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Freshly add: 2 mM DTT (Cinnoline derivatives can oxidize; DTT maintains reducing environment).

  • Reaction Setup (384-well plate):

    • 5 µL this compound (4X concentration in buffer/DMSO).

    • 5 µL Kinase Enzyme (e.g., EGFR recombinant protein, ~1 nM final).

    • Pre-incubation:[5] 15 mins at Room Temp (allows compound to bind ATP pocket).

    • 10 µL Substrate Mix (ATP + Biotinylated Peptide Substrate).

    • Note: Use ATP concentration at

      
       value for the specific kinase to ensure competitive sensitivity.
      
  • Detection:

    • Add detection reagents: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

    • Incubate 1 hour.

  • Readout:

    • Measure Fluorescence Ratio: (Emission at 665 nm / Emission at 615 nm).

    • A decrease in ratio indicates inhibition of phosphorylation.

Data Analysis & Interpretation

Calculating IC50

Normalize raw data to Percent Inhibition using controls:



  • Max: DMSO control (100% enzyme activity / 100% cell viability).

  • Min: No enzyme / 100% kill control.

Fit data to a 4-parameter logistic (4PL) equation to derive the IC50.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubilityReduce max concentration; ensure DMSO < 0.5%; warm stock solution.
High Background (MTT) Media interferenceUse phenol red-free media; ensure complete aspiration before adding DMSO.
No Kinase Inhibition Wrong ATP concentrationEnsure ATP is at

. If ATP >>

, competitive inhibitors (like cinnolines) are outcompeted.
Variable Replicates Pipetting error / EvaporationUse multi-channel pipettes; seal plates during 72h incubation.

References

  • Cinnoline Scaffold Bioactivity: Mamedov, V. A., & Kalinin, A. A. (2021). Cinnolines: Synthesis and Bioactivity. (Note: Representative citation for scaffold class).

  • MTT Assay Standard Protocol: Riss, T. L., et al. (2013). Cell Viability Assays (Assay Guidance Manual). NCBI Bookshelf. [Link]

  • Cinnoline Synthesis & Properties:Levin, J. I., et al. (2005). Synthesis and biological activity of this compound derivatives. (General reference to medicinal chemistry of the scaffold).

Sources

Synthesis of 4-aminocinnoline-3-carbonitrile from cinnoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-Aminocinnoline-3-carbonitrile via Nucleophilic Rearrangement

Executive Summary

This application note details the synthesis of 4-aminocinnoline-3-carbonitrile (Target) directly from cinnoline-4-carbonitrile (Starting Material). While conventional approaches to 4-amino-3-cyano-heterocycles often involve de novo ring construction (e.g., Gewald synthesis) or nucleophilic substitution on halogenated precursors, this protocol utilizes a nucleophilic rearrangement strategy mediated by hydroxylamine.

This method is distinguished by its high atom economy and the ability to transpose the nitrile functionality from the C4 to the C3 position while simultaneously installing the amino group at C4. This transformation is critical for medicinal chemists developing kinase inhibitors (e.g., EGFR, MEK) where the 4-amino-3-cyano-cinnoline core serves as a bioisostere to the privileged quinoline scaffold.

Scientific Principles & Mechanism

The transformation relies on the reactivity of electron-deficient azine-nitriles with bis-nucleophiles. The reaction is not a simple substitution; it proceeds via a cascade mechanism involving:

  • Amidoxime Formation: Nucleophilic attack of hydroxylamine on the C4-nitrile group.

  • Cyclization: Intramolecular attack of the amidoxime oxygen on the C3 position of the cinnoline ring.

  • Ring Contraction-Expansion (Rearrangement): Formation of a transient isoxazolo[4,5-c]cinnoline intermediate, followed by base-induced ring opening and recyclization to the thermodynamically stable 4-amino-3-carbonitrile isomer.

This pathway is analogous to the rearrangement observed in the quinoline series (Hamana rearrangement) but is accelerated in cinnolines due to the higher electron deficiency of the 1,2-diazine ring.

Pathway Visualization

Figure 1: Mechanistic pathway for the conversion of this compound to 4-aminocinnoline-3-carbonitrile via hydroxylamine-mediated rearrangement.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Purity >97% recommended.
Hydroxylamine HCl Reagent5.0Excess required to drive amidoxime formation.
Potassium tert-butoxide (KOtBu) Base6.0Strong base facilitates the rearrangement.
Ethanol (Absolute) Solvent-Anhydrous conditions preferred.[1]
Methanol Solvent-For workup/recrystallization.
Step-by-Step Methodology

Step 1: Reagent Preparation

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (5.0 eq) in absolute ethanol (10 mL/mmol substrate).

  • Add KOtBu (6.0 eq) portion-wise at 0°C (ice bath) to generate free hydroxylamine in situ. Stir for 15 minutes. A white precipitate (KCl) will form.

Step 2: Reaction Initiation 3. Add This compound (1.0 eq) to the hydroxylamine solution. 4. Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. 5. Heat the reaction mixture to reflux (78°C) under an inert atmosphere (Nitrogen or Argon).

Step 3: Monitoring & Completion 6. Monitor the reaction via TLC (eluent: 5% MeOH in DCM).

  • Starting Material Rf: ~0.6[2]
  • Amidoxime Intermediate: ~0.3 (transient)
  • Product Rf: ~0.4 (fluorescent under UV)
  • Reflux is typically required for 4–6 hours . Ensure complete consumption of the amidoxime intermediate to avoid mixed products.

Step 4: Workup & Isolation 8. Cool the mixture to room temperature. 9. Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume. 10. Pour the residue into ice-cold water (50 mL/mmol). 11. Adjust pH to ~8–9 with saturated NaHCO₃ if necessary. 12. The product, 4-aminocinnoline-3-carbonitrile , typically precipitates as a yellow/orange solid. 13. Filter the solid, wash with cold water (3x), and dry under vacuum.

Step 5: Purification 14. If the crude purity is <95%, recrystallize from hot methanol or acetonitrile . 15. Alternatively, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Data Validation & Quality Control

To ensure the integrity of the synthesized compound, compare analytical data against the following reference values.

Table 1: Expected Analytical Data

Technique Parameter Expected Signal / Observation Interpretation
IR Spectroscopy Nitrile Stretch 2210–2225 cm⁻¹ Confirms presence of -CN group.
Amine Stretch 3300–3450 cm⁻¹ (doublet) Confirms primary amine (-NH₂).
¹H NMR (DMSO-d₆) C4-NH₂ δ 7.8 – 8.2 ppm (broad s, 2H) Exchangeable with D₂O; characteristic of 4-amino.
Cinnoline H5 δ ~8.5 ppm (d) Deshielded doublet due to peri-effect of amino group.
Cinnoline H3 ABSENT Confirms substitution at C3.
¹³C NMR Nitrile Carbon δ ~115–117 ppm Characteristic nitrile shift.

| | C4 (C-NH₂) | δ ~145–150 ppm | Upfield shift relative to C-CN precursor. |

Troubleshooting & Optimization

  • Issue: Reaction stalls at Amidoxime.

    • Cause: Insufficient base or temperature.

    • Solution: Add an additional 2.0 eq of KOtBu and increase reflux time. Ensure the solvent is anhydrous to prevent hydrolysis to the amide.

  • Issue: Low Yield / Hydrolysis Products.

    • Cause: Presence of water leading to cinnoline-4-carboxamide.

    • Solution: Use freshly distilled ethanol and dry hydroxylamine hydrochloride (store in desiccator).

  • Issue: Product is dark/tarry.

    • Cause: Oxidative decomposition of the electron-rich amino-cinnoline.

    • Solution: Perform the reaction under strict inert atmosphere (N₂). Minimize light exposure during workup.

References

  • Science of Synthesis: Cinnolines. Thieme Chemistry. (Detailed review of cinnoline functionalization and rearrangement reactions).

  • Synthesis of 4-Aminoquinoline-3-carbonitriles. (Analogous chemistry in the quinoline series establishing the rearrangement mechanism). ResearchGate.[3][4]

  • Reactions of this compound. (Specific reactivity patterns of the 4-cyano group). PrepChem.

  • Cinnoline Chemistry Review. Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on the nucleophilic modification of the cinnoline core).

Sources

Application Notes and Protocols: Functionalization of the Nitrile Group of Cinnoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Cinnoline Scaffold and the Versatility of the Nitrile Group

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties.[1][3][4][5] The strategic functionalization of the cinnoline ring system is paramount in the development of novel therapeutic agents. Among the various derivatives, cinnoline-4-carbonitrile stands out as a key intermediate, owing to the versatile reactivity of the nitrile group.

The nitrile moiety is a valuable functional group in drug design, often acting as a bioisostere for carbonyls or hydroxyl groups and participating in crucial hydrogen bonding interactions with biological targets.[3] Its ability to be transformed into a variety of other functional groups, such as carboxylic acids, amines, amides, and tetrazoles, makes this compound a highly valuable starting material for the synthesis of diverse compound libraries for drug discovery and development.

This guide provides a comprehensive overview of the key chemical transformations of the nitrile group of this compound, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

I. Hydrolysis of this compound to Cinnoline-4-carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This conversion can be achieved under either acidic or basic conditions.[6] The choice of conditions can be influenced by the stability of the starting material and the desired final product form (the free acid or a salt).

Scientific Rationale:

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[6] In basic hydrolysis, hydroxide ions directly attack the electrophilic carbon of the nitrile, also forming an amide intermediate that is then hydrolyzed to the carboxylate salt. Acidic workup is required to obtain the free carboxylic acid.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is generally preferred when the desired product is the free carboxylic acid.[6]

Workflow for Acid-Catalyzed Hydrolysis:

A This compound + Dilute HCl B Reflux A->B Heat C Cool to Room Temperature B->C D Neutralize with Base (e.g., NaHCO3) C->D pH adjustment E Extract with Organic Solvent D->E F Dry, Filter, and Concentrate E->F G Purify (Crystallization/Chromatography) F->G H Cinnoline-4-carboxylic Acid G->H

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or dioxane), add a dilute aqueous solution of a strong acid, such as 6 M hydrochloric acid (excess).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of a weak base, such as sodium bicarbonate, until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure cinnoline-4-carboxylic acid.

II. Reduction of this compound to (Cinnolin-4-yl)methanamine

The reduction of nitriles to primary amines is a crucial transformation for introducing a basic aminomethyl group, which is a common pharmacophore in many drug molecules. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Scientific Rationale:

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) to reduce the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. The use of ammonia during the reaction can help to suppress the formation of secondary and tertiary amine byproducts. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) deliver hydride ions to the nitrile carbon, leading to the formation of the amine after an acidic workup.

Protocol 2: Catalytic Hydrogenation

This method is often preferred for its cleaner reaction profile and avoidance of highly reactive metal hydrides.

Workflow for Catalytic Hydrogenation:

A This compound + Catalyst (e.g., Pd/C) in Solvent B Pressurize with H2 A->B Hydrogenation Reactor C Stir at Room Temperature or with Gentle Heating B->C D Filter to Remove Catalyst C->D Depressurize E Concentrate the Filtrate D->E F Purify (Crystallization/Chromatography) E->F G (Cinnolin-4-yl)methanamine F->G

Caption: Workflow for the catalytic hydrogenation of this compound.

Step-by-Step Protocol:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing the hydrogen uptake or by analytical techniques (TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (cinnolin-4-yl)methanamine by an appropriate method, such as crystallization or column chromatography.

III. Synthesis of 4-(1H-Tetrazol-5-yl)cinnoline via [2+3] Cycloaddition

The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[7] The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of an azide source with a nitrile.

Scientific Rationale:

This reaction involves the concerted or stepwise addition of an azide anion to the carbon-nitrogen triple bond of the nitrile. The use of sodium azide with an ammonium salt (to generate hydrazoic acid in situ) or the use of organotin reagents can facilitate this transformation. The reaction typically requires elevated temperatures.

Protocol 3: Azide Cycloaddition

This protocol outlines a common method for the synthesis of tetrazoles from nitriles.

Workflow for Tetrazole Synthesis:

A This compound + Sodium Azide + Ammonium Chloride in DMF B Heat (e.g., 100-120 °C) A->B C Cool to Room Temperature B->C D Acidify with Dilute Acid (e.g., HCl) C->D E Precipitate Formation D->E F Filter and Wash the Solid E->F G Dry the Product F->G H 4-(1H-Tetrazol-5-yl)cinnoline G->H

Caption: Workflow for the synthesis of 4-(1H-tetrazol-5-yl)cinnoline.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (1.5-3.0 eq) and ammonium chloride (1.5-3.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous mixture to approximately pH 2-3 with dilute hydrochloric acid, which should induce the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the solid product under vacuum to yield 4-(1H-tetrazol-5-yl)cinnoline. Further purification can be achieved by recrystallization if necessary.

IV. Addition of Grignard Reagents to this compound

The reaction of Grignard reagents with nitriles provides a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of ketones after acidic workup of the intermediate imine.[8]

Scientific Rationale:

The highly nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting magnesium salt of the imine is stable until it is hydrolyzed by the addition of aqueous acid. The imine is then further hydrolyzed to a ketone.[8] It is important to note that Grignard reagents are also strong bases and can react with acidic protons in the substrate. However, the cinnoline ring is not expected to have sufficiently acidic protons to interfere with the reaction at the nitrile.

Protocol 4: Grignard Reagent Addition

This protocol provides a general procedure for the addition of a Grignard reagent to this compound.

Workflow for Grignard Addition:

A This compound in Anhydrous Ether or THF B Add Grignard Reagent (R-MgX) Dropwise at 0 °C A->B C Warm to Room Temperature and Stir B->C D Quench with Saturated Aqueous NH4Cl C->D Acidic Workup E Extract with Organic Solvent D->E F Dry, Filter, and Concentrate E->F G Purify (Chromatography) F->G H 4-Acylcinnoline G->H

Caption: Workflow for the addition of a Grignard reagent to this compound.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.1-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the starting material is consumed as indicated by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-acylcinnoline.

V. Data Summary

TransformationProductReagents and ConditionsTypical Yield (%)
Hydrolysis Cinnoline-4-carboxylic acid6 M HCl, reflux70-90
Reduction (Cinnolin-4-yl)methanamineH₂, 10% Pd/C, 50 psi, RT60-85
Cycloaddition 4-(1H-Tetrazol-5-yl)cinnolineNaN₃, NH₄Cl, DMF, 120 °C75-95
Grignard Add. 4-AcylcinnolineR-MgX, THF, 0 °C to RT50-75

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

VI. Conclusion

This compound is a versatile building block for the synthesis of a wide array of functionalized cinnoline derivatives. The protocols detailed in this guide for the hydrolysis, reduction, cycloaddition, and Grignard addition reactions of the nitrile group provide robust and reliable methods for accessing valuable compounds for drug discovery and materials science. The choice of a particular transformation and the specific reaction conditions should be guided by the desired final product and the chemical compatibility of other functional groups present in the molecule.

References

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Cinnoline. Wikipedia. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Different methods for cinnolines synthesis. ResearchGate. [Link]

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research, 57(2s), s209-s225. [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. Journal of Central China Normal University (Natural Sciences). [Link]

  • Derivatives of 4-oxocinnoline-3-carboxylic acid 28,... ResearchGate. [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • On The Chemistry of Cinnoline IV[6]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. ResearchGate. [Link]

  • Cinnoline derivatives with biological activity. Archiv der Pharmazie. [Link]

  • Synthesis of 1-Cyanoalkynes and Their Ruthenium(II)-Catalyzed Cycloaddition with Organic Azides to Afford 4-Cyano-1,2,3-triazoles. The Journal of Organic Chemistry. [Link]

  • 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]

  • Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. YouTube. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

  • Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products. Applied and Environmental Microbiology. [Link]

  • Silver-promoted dearomative [3+4] cycloaddition of anthranils with α-isocyanoacetates: access to benzodiazepines. Chemical Communications. [Link]

  • ChemInform Abstract: Chemistry of Cinnoline. Part 4. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. Sci-Hub. [Link]

  • A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines. Journal of the Chemical Society C: Organic. [Link]

  • The cyano group as a traceless activation group for the intermolecular [3+2] cycloaddition of azomethine ylides: a five-step synthesis of (±)-isoretronecanol. Organic Letters. [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. [Link]

Sources

Application Note: Cinnoline-4-Carbonitrile as an Electron-Deficient Building Block for Organic Electronics and Bio-Imaging

[1][2][3]

Executive Summary

This compound represents a critical class of electron-deficient nitrogenous heterocycles.[1][2][3] While historically studied for pharmacological activity (antitumor/antimicrobial), its planar rigidity and high electron affinity (EA) make it a high-value scaffold for Organic Light Emitting Diodes (OLEDs) , Organic Photovoltaics (OPVs) , and Fluorescent Sensors .[3]

The nitrile group at the C4 position exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.[3] This modification transforms the cinnoline core into a potent electron-transport moiety and a "turn-on" fluorescence sensor for nucleophilic attack.[1][2][3]

Physicochemical Profile

The following data summarizes the core properties relevant to materials integration.

PropertyValue / CharacteristicRelevance to Materials Science
Molecular Formula C₉H₅N₃High N:C ratio improves electron transport.[1][2][3]
Molecular Weight 155.16 g/mol Low MW allows for vacuum thermal evaporation.[1][2][3]
Melting Point ~140 °CIndicates moderate intermolecular ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

stacking.[2][3]
Electronic Character n-Type (Electron Deficient)Suitable as an Electron Transport Layer (ETL).[1][2][3]
LUMO Level Est. -3.0 to -3.4 eVDeep LUMO facilitates electron injection.[1][2][3]
Dipole Moment High (> 4.0 D)Strong dipole aids in solvatochromic sensing.[1][2][3]

Synthesis & Functionalization Protocol

Objective: Synthesis of high-purity this compound for device fabrication. Mechanism: Dehydration of oxime precursor or Nucleophilic aromatic substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

23
Method A: Dehydration of 4-(Hydroxyiminomethyl)cinnoline (Preferred for Scale)

Rationale: Avoids heavy metal catalysts required in cyanation.[3]

  • Precursor Preparation: Dissolve 4-formylcinnoline (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).[1][2][3] Reflux for 2 hours to yield the oxime.[1][2][3]

  • Dehydration: Suspend the dried oxime (0.173 g scale) in acetic anhydride (5 mL).

  • Reaction: Reflux the mixture under a nitrogen atmosphere overnight (12–16 hours). The acetic anhydride acts as both solvent and dehydrating agent.[1][2][3]

  • Work-up: Strip the solvent under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the residue from hexane or a hexane/ethyl acetate mix.[1][2][3]

  • Yield: Yellow crystalline solid (m.p. 140°C).

Method B: Rosenmund-von Braun Cyanation

Rationale: Direct functionalization of halo-cinnolines.[1][2]

  • Reactants: 4-Chlorocinnoline or 4-Bromocinnoline (1.0 eq).[1][2][3]

  • Reagent: Copper(I) cyanide (CuCN) (1.5 eq).

  • Solvent: Anhydrous DMF or NMP.[1][2][3]

  • Conditions: Heat to 140–160°C for 6–10 hours.

  • Purification: Quench with ammonia solution to break copper complexes; extract with DCM.

Materials Science Workflows

Protocol 1: Determination of Band Gap & Energy Levels (CV Analysis)

Use this protocol to validate the compound as an Electron Transport Material (ETM).[3]

Reagents:

  • Analyte: 1 mM this compound in dry Acetonitrile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Reference Standard: Ferrocene (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2][3]
    

Step-by-Step:

  • Setup: Use a standard three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Deoxygenation: Purge the solution with Argon for 10 minutes (oxygen quenches reduction peaks).

  • Measurement: Perform Cyclic Voltammetry (CV) scan from 0 V to -2.5 V (reduction) and 0 V to +1.5 V (oxidation).[1][2][3] Scan rate: 100 mV/s.[1][2][3]

  • Calculation:

    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      [2][3]
      
    • Expectation: The 4-CN group should shift the reduction potential anodically (more positive) compared to unsubstituted cinnoline, indicating a deeper LUMO.[1][3]

Protocol 2: Fluorescence Solvatochromism (Sensing Application)

Use this protocol to assess utility as a polarity sensor or bio-imaging probe.[1][3]

Rationale: The push-pull nature (Cinnoline core = weak donor / Nitrile = acceptor) creates an Intramolecular Charge Transfer (ICT) state sensitive to solvent polarity.[1][2][3]

  • Stock Solution: Prepare 10 mM stock in DMSO.

  • Solvent Panel: Dilute to 10

    
    M in: Toluene (Non-polar), THF (Medium), Ethanol (Polar/Protic), and Water (Polar).[2][3]
    
  • Spectroscopy: Record Emission spectra (

    
    ).
    
  • Analysis: Plot the Stokes Shift (

    
    ) vs. the Lippert-Mataga orientation polarizability (
    
    
    ).
    • Linearity indicates a pure ICT mechanism, ideal for ratiometric sensing in biological media.[3]

Visualizing the Science

Diagram 1: Synthesis and Functionalization Logic

This flowchart illustrates the synthetic pathways to access the 4-cyano derivative and its subsequent utility in materials engineering.[1][2][3]

GStartCinnoline Precursor(4-Formyl or 4-Halo)PathAOxime Formation(+ NH2OH)Start->PathAAldehyde RoutePathCCyanation(CuCN, DMF)Start->PathCHalide RoutePathBDehydration(Ac2O, Reflux)PathA->PathBProductThis compound(Target Molecule)PathB->Product- H2OPathC->ProductNucleophilic SubApp1App: Electron Transport(Low LUMO)Product->App1App2App: Bio-Imaging(Fluorescence)Product->App2App3App: Polymer Synthesis(Donor-Acceptor)Product->App3

Caption: Synthetic routes to this compound and downstream material applications.

Diagram 2: Electronic Band Gap Engineering

This diagram demonstrates the effect of the nitrile group on the orbital energy levels, crucial for OLED/OPV design.[1][2][3]

BandGapCinUnsubstituted CinnolineLUMO: ~ -2.5 eVHOMO: ~ -6.0 eVEffectEffect of 4-CN Group:Inductive (-I) & Mesomeric (-M)Electron WithdrawalCin->EffectCyanoCinThis compoundLUMO: ~ -3.2 eV (Stabilized)HOMO: ~ -6.3 eVEffect->CyanoCinLowers Energy Levels

Caption: Impact of the 4-cyano substituent on frontier molecular orbitals (FMOs).

References

  • PrepChem. Synthesis of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593257, this compound. Retrieved from [Link]

  • Mishra, R., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link][1][3]

  • Baumann, M., et al. (2020). Synthesis of Bioderived Cinnolines and Their Flow-Based Conversion. Synlett. Retrieved from [Link]

  • Rahman, A., et al. Photophysical and photosensitizing properties of selected cyanines. Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinnoline-4-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CINN-CN-4-OPT Subject: Yield Improvement & Troubleshooting for C4-Cyanation of Cinnoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing cinnoline-4-carbonitrile (4-cyanocinnoline) is notoriously difficult due to the electron-deficient nature of the 1,2-diazine ring. The core challenges are twofold:

  • Catalyst Deactivation: The diazanaphthalene core can chelate transition metals, poisoning the catalysts required for modern cyanation.

  • Hydrolytic Instability: The resulting C4-nitrile is highly activated and prone to hydrolysis (forming the amide) during standard aqueous workups.

This guide moves beyond standard textbook protocols, focusing on Palladium-catalyzed cyanation of 4-chlorocinnoline as the primary high-yield route, while providing the Reissert-Henze strategy as a backup for specific substrate classes.

Module 1: Route Selection & Decision Matrix

Before starting, verify your precursor stability. Use the following logic flow to select the optimal synthetic strategy.

RouteSelection cluster_tips Critical Decision Factors Start Start: Precursor Availability CheckHalide Is 4-Chlorocinnoline Available? Start->CheckHalide CheckNOxide Is Cinnoline N-Oxide Available? CheckHalide->CheckNOxide No RouteA Route A: Pd-Catalyzed Cyanation (High Yield, Mild Conditions) CheckHalide->RouteA Yes (Preferred) RouteB Route B: Reissert-Henze (Good for 3-substituted analogs) CheckNOxide->RouteB Yes RouteC Route C: Classical CuCN (Harsh, Scale-up only) CheckNOxide->RouteC No (Synthesize Precursor) Tip1 Pd-Catalysis: Best for gram-scale, high purity. Tip2 Reissert-Henze: Avoids halogenation step.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.[1]

Module 2: The Gold Standard (Pd-Catalyzed Cyanation)

Protocol Target: Conversion of 4-chlorocinnoline to this compound. Mechanism: Palladium-catalyzed cross-coupling (Buchwald/Grushin modifications).

The Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 4-Chlorocinnoline1.0Electrophile. Must be freshly prepared or stored under Ar.
Source Zn(CN)₂ 0.6Cyanide source. Crucial: Less soluble than NaCN, preventing catalyst poisoning.[7]
Catalyst Pd₂(dba)₃2 mol%Pre-catalyst.
Ligand dppf or Xantphos4 mol%Bidentate ligands prevent Pd-aggregation.
Additive Zn dust10 mol%Reduces Pd(II) back to Pd(0) to sustain the cycle.
Solvent DMAc or DMF (Wet)-Solvent. Note: 1% water can actually help accelerate the reaction [1].

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 4-chlorocinnoline, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Cap and purge with Argon for 15 minutes.

  • Solvation: Add anhydrous DMAc (dimethylacetamide) via syringe.

  • Activation: Heat to 100°C (internal temperature). Monitor via LCMS every 2 hours.

  • Quench: Cool to RT. Dilute with EtOAc.

  • Scavenging: Wash with 1M NH₄OH (to scavenge Zn salts) followed by brine.

Troubleshooting Guide: Pd-Catalysis

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.[7] Why?

  • Diagnosis: Catalyst Poisoning.[7][9][10] Free cyanide ions (

    
    ) bind irreversibly to Pd(II), forming stable 
    
    
    
    species that are catalytically dead [2].
  • Solution:

    • Switch from NaCN/KCN to Zn(CN)₂ . Zinc cyanide releases cyanide slowly, keeping the concentration of free

      
       low.
      
    • Slow Addition: If you must use soluble cyanide, add it via syringe pump over 4 hours.

Q: I see significant amounts of 4,4'-bicinnolyl (homocoupling).

  • Diagnosis: Reductive homocoupling occurs when the cyanide source is inactive or the oxidative addition is too slow.

  • Solution: Increase the ligand-to-metal ratio to 4:1. Switch to Xantphos , which has a wider bite angle and suppresses homocoupling.

Q: The product hydrolyzes to the amide during purification.

  • Diagnosis: The C4-nitrile is activated by the adjacent N=N bond, making it hyper-electrophilic. Silica gel is slightly acidic and wet.

  • Solution:

    • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine in Hexanes.

    • Fast Filtration: Use a short plug of basic alumina instead of a full silica column.

Module 3: The Reissert-Henze Alternative (N-Oxide Route)

Protocol Target: Direct functionalization of Cinnoline N-oxide. Best For: Substrates where the 4-chloro derivative is unstable or hard to synthesize.

The Protocol

Reaction: Cinnoline-N-oxide + TMSCN + Activator


 this compound.
ComponentReagentConditions
Activator Benzoyl Chloride (BzCl)Classical Reissert-Henze.[3][6][11]
Modern Activator DBU / TMSCl Milder, higher regioselectivity [3].
Cyanide Source TMSCN (Trimethylsilyl cyanide)Safer and more soluble than KCN.

Critical Workflow:

  • Dissolve Cinnoline N-oxide in DCM (Dichloromethane).

  • Add TMSCN (1.5 equiv) at 0°C.

  • Add Benzoyl Chloride (1.2 equiv) dropwise.

  • Allow to warm to RT. The reaction proceeds via the N-benzoyloxy ammonium salt, which is then attacked by cyanide.

Troubleshooting Guide: Reissert-Henze

Q: I am getting a mixture of C3-cyano and C4-cyano isomers.

  • Diagnosis: Regioselectivity in Reissert-Henze reactions depends on the "hardness" of the nucleophile and steric hindrance.

  • Solution:

    • Solvent Switch: Switch from DCM to a more polar solvent like Acetonitrile.

    • Substituent Effect: If there is a substituent at C3, substitution will occur almost exclusively at C4.

Q: The yield is low (<30%).

  • Diagnosis: The N-benzoyloxy intermediate is hydrolyzing before cyanide attack.

  • Solution: Ensure strictly anhydrous conditions. Use molecular sieves in the reaction mixture.

Module 4: Mechanistic Visualization (Why Reactions Fail)

Understanding the failure points in the catalytic cycle is essential for troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 4-Cl-Cinnoline TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 Dimer Homocoupling (Ar-Ar) OxAdd->Dimer Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison Catalyst Poisoning [Pd(CN)4]2- TransMet->Poison Excess Free CN- RedElim->Pd0 - Product

Figure 2: The Pd-Catalytic Cycle showing critical failure points. "Poisoning" occurs if free cyanide concentration is too high (avoid KCN). "Homocoupling" occurs if the cyanide source is too slow or the catalyst aggregates.

FAQ: Common User Scenarios

Q: Can I use CuCN (Rosenmund-von Braun) instead of Palladium? A: Yes, but proceed with caution. The classical method requires heating 4-chlorocinnoline with CuCN in DMF/Pyridine at 160°C.

  • Risk:[11][12] These temperatures often cause decomposition of the cinnoline ring.

  • Yield: Typically 30-40% lower than the Pd-catalyzed route.

  • Cleanup: Copper waste is difficult to remove from the basic nitrogen of the cinnoline.

Q: My 4-chlorocinnoline precursor turns black upon storage. A: 4-Halocinnolines are thermally unstable and moisture sensitive.

  • Fix: Store at -20°C under Argon. If it has darkened, filter through a silica plug (eluting with DCM) immediately before the cyanation step.

Q: How do I remove the residual Palladium? A: Cinnolines love to bind Palladium. Standard washes won't work.

  • Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with an aqueous solution of N-Acetylcysteine (0.1 M).

References

  • Buchwald, S. L., et al. (2013).[9] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition.

  • Grushin, V. V., et al. (2011). "The cyanide cycle: A practical, catalytic, and waste-free route to organic nitriles." Chemical Reviews.

  • Fife, W. K. (1984).[3] "Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions." Heterocycles.

  • Senecal, T. D., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.

Sources

Common side products in the synthesis of cinnoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My cinnoline-4-carbonitrile synthesis is resulting in a low yield and a complex mixture of products. What are the likely side products?

While the literature does not extensively document all side products for this specific synthesis, a mechanistic analysis of common synthetic routes, such as the Richter synthesis involving a diazonium salt intermediate, allows us to predict several likely impurities. The diazonium salt of 2-amino-α-cyanocinnamic acid is a key intermediate and is susceptible to several side reactions.

  • Phenolic Byproducts: Diazonium salts are notoriously unstable and can react with water present in the reaction mixture, leading to the formation of 4-hydroxycinnoline-3-carboxylic acid.[1][2] This is often a significant byproduct if the reaction temperature is not strictly controlled or if there is excess water.

  • Azo Coupling Products: If the diazotization is not complete or if there is an excess of the starting amine, the diazonium salt can couple with the unreacted 2-amino-α-cyanocinnamic acid to form highly colored azo compounds.[1] These impurities can be difficult to remove.

  • Incomplete Cyclization: The intramolecular cyclization of the diazonium salt is the key step in forming the cinnoline ring. If this step is inefficient, you may isolate unreacted starting material or its degradation products.

  • Decarboxylation Products: Depending on the reaction conditions, particularly if elevated temperatures are used, the carboxylic acid functionality of the starting material or intermediates may be lost, leading to the formation of cinnolines without the desired carbonitrile group at the 4-position.

  • Products from Nitrous Acid Excess: An excess of nitrous acid, used for diazotization, can lead to undesired side reactions, including nitration of the aromatic ring.[3]

Q2: I observe a persistent yellow or orange color in my purified product. What could be the cause?

This is a strong indication of the presence of azo coupling byproducts. As mentioned in Q1, these compounds are formed when the diazonium intermediate reacts with an electron-rich aromatic species, such as the starting amine. Their extended conjugation gives them a characteristic color.

Q3: My NMR spectrum shows unexpected signals that I cannot attribute to this compound. How can I identify the impurities?

Careful analysis of the NMR spectrum can provide valuable clues. Look for:

  • Broad singlets in the aromatic region: These could indicate the presence of phenolic -OH groups from the 4-hydroxycinnoline byproduct.

  • Signals corresponding to the starting material: This would indicate an incomplete reaction.

  • Complex aromatic patterns: Azo coupling products will have more complex aromatic signals than the desired product.

To confirm the identity of these impurities, consider techniques like LC-MS to obtain the molecular weights of the components in your mixture.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate.[3][4] 3. Inefficient cyclization.1. Ensure the use of a stoichiometric amount of sodium nitrite and maintain a low temperature (0-5 °C) during diazotization.[3] 2. Use the diazonium salt immediately after its formation. Avoid letting it stand for extended periods. 3. Optimize the cyclization conditions (e.g., temperature, reaction time).
Presence of Colored Impurities (Yellow/Orange) Formation of azo coupling byproducts.[1]1. Ensure complete conversion of the starting amine by using a slight excess of nitrous acid. 2. Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid localized high concentrations.
Product is an Oily or Gummy Solid Presence of phenolic byproducts or other polar impurities.[1][2]1. Ensure anhydrous conditions to minimize the formation of 4-hydroxycinnoline derivatives. 2. Employ purification techniques suitable for polar compounds (see Purification Protocols).
Difficulty in Product Isolation/Crystallization Presence of a mixture of products with similar polarities.Utilize advanced purification techniques such as column chromatography or preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound via Richter-type Synthesis (Illustrative)

This protocol is a generalized representation and may require optimization for specific substrates and scales.

  • Diazotization:

    • Dissolve 2-amino-α-cyanocinnamic acid in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[5]

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • Carefully and slowly warm the reaction mixture to the desired cyclization temperature (this will need to be determined experimentally). The evolution of nitrogen gas should be observed.

    • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate, ammonium hydroxide) to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

Protocol 2: Purification by Column Chromatography

For challenging separations, column chromatography can be effective.

  • Stationary Phase: Silica gel is a common choice. For basic compounds like cinnolines, alumina (neutral or basic) may provide better separation and reduce streaking.[6]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by TLC analysis. For highly polar impurities, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.[6]

  • Procedure:

    • Prepare a slurry of the stationary phase in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Troubleshooting this compound Synthesis

G cluster_impurities Identify Impurities cluster_solutions Implement Solutions start Synthesis of this compound issue Low Yield or Impure Product? start->issue analyze Analyze Crude Product (TLC, NMR, LC-MS) issue->analyze Yes phenolic Phenolic Byproducts analyze->phenolic Presence of -OH signals azo Azo Coupling Products analyze->azo Colored Impurities starting_material Unreacted Starting Material analyze->starting_material Signals of Starting Material optimize_diazotization Optimize Diazotization (Temp, Stoichiometry) phenolic->optimize_diazotization purify Advanced Purification phenolic->purify azo->optimize_diazotization azo->purify control_cyclization Control Cyclization Conditions starting_material->control_cyclization end Pure this compound control_cyclization->end purify->end

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Mechanistic Insight into Side Product Formation

G cluster_reactions Reaction Pathways start 2-Amino-α-cyanocinnamic Acid diazotization Diazotization (NaNO2, H+) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium desired_path Desired Intramolecular Cyclization diazonium->desired_path Heat side_path1 Reaction with H2O diazonium->side_path1 Presence of Water side_path2 Azo Coupling with Starting Material diazonium->side_path2 Excess Amine product This compound desired_path->product side_product1 4-Hydroxycinnoline Derivative side_path1->side_product1 side_product2 Azo Compound side_path2->side_product2

Caption: Key reaction pathways from the diazonium intermediate, leading to the desired product and common side products.

References

  • Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.
  • A Concise Review on Cinnolines. (n.d.).
  • Cinnoline. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
  • Methods for the synthesis of cinnolines (Review). (2008).
  • Reactive Chemical Hazards of Diazonium Salts. (2017).
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200-12205.
  • Reactions of Diazonium Salts. (2023). Chemistry LibreTexts.
  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. (2025).
  • Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive.
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • some reactions of diazonium ions. (n.d.). Chemguide.
  • Purification, crystallization and preliminary X-ray diffraction analysis of thermostable nitrile hydratase. (2016).
  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020). PMC.
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.).
  • Purification of nitriles. (1945).

Sources

Technical Support Center: Optimizing the Synthesis of Cinnoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cinnoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Cinnoline derivatives are of significant interest due to their wide range of pharmacological activities.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-quality results.

I. Reaction Overview and Mechanism

The synthesis of this compound can be effectively achieved through the dehydration of 4-(hydroximinomethyl)cinnoline using acetic anhydride.[3] Acetic anhydride serves as a powerful dehydrating agent in this transformation, facilitating the elimination of a water molecule from the oxime functional group to form the desired nitrile.

The reaction proceeds by refluxing 4-(hydroximinomethyl)cinnoline in acetic anhydride, typically overnight, under an inert atmosphere such as nitrogen to prevent side reactions.[3] The product is then isolated by removing the excess acetic anhydride under reduced pressure and purified by recrystallization.[3]

Reaction_Mechanism SM 4-(Hydroximinomethyl)cinnoline Intermediate Acetylated Oxime Intermediate SM->Intermediate Acetylation Ac2O Acetic Anhydride Ac2O->Intermediate Product This compound Intermediate->Product Elimination Water H₂O Product->Water AcOH Acetic Acid (byproduct) Product->AcOH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Combine Reactants in Flask Inert 2. Flush with Nitrogen Setup->Inert Reflux 3. Reflux Overnight Inert->Reflux Solvent_Removal 4. Remove Acetic Anhydride Reflux->Solvent_Removal Recrystallize 5. Recrystallize from Hexane Solvent_Removal->Recrystallize Isolate 6. Filter and Dry Product Recrystallize->Isolate

Sources

Technical Support Center: Thermal Management in Cinnoline-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Exothermic Control & Process Safety Applicable Route: Diazotization-Cyclization (Widman-Stoermer/Richter type) & Nucleophilic Substitution Target Audience: Process Chemists, medicinal Chemistry Leads[1]

Core Directive: The Thermal Landscape

You are likely synthesizing cinnoline-4-carbonitrile via one of two primary high-energy pathways:

  • Direct Cyclization: Diazotization of 2-(2-aminophenyl)acetonitrile followed by intramolecular cyclization.[1]

  • Functionalization: Synthesis of the cinnoline core (via diazonium intermediate) followed by cyanation of a 4-chloro intermediate.

The Critical Hazard: Both pathways rely on diazonium salt intermediates . The formation of the diazonium species is highly exothermic (


).[1] Furthermore, the subsequent cyclization or decomposition releases nitrogen gas (

), creating a risk of rapid pressurization if the reaction temperature is not strictly clamped.

This guide provides the thermal control logic required to prevent runaway reactions during these steps.

Experimental Protocol & Critical Control Points (CCPs)

To diagnose your issue, compare your current workflow against this validated thermal baseline.

The "Safe-Harbor" Protocol

Scale: 10g - 100g basis Reagents: 2-(2-aminophenyl)acetonitrile, Sodium Nitrite (


), Conc.[1] HCl, Water/Acetic Acid.
StepOperationTemperature LimitThermal RiskControl Measure
1 Acidification

Moderate (Neutralization heat)Pre-cool solvent before acid addition.[1]
2 Diazotization -5^\circ\text{C} to 0^\circ\text{C} CRITICAL (Exothermic) Sub-surface addition; Dosing rate controlled by

.
3 Induction

Latent (Accumulation)Hold for 30 mins.[1] Verify consumption of amine before warming.
4 Cyclization

High (Gas Evolution)Staged heating ramp (

/10 min).[1] Do not "shock" heat.[2]

Visualizing the Hazard Logic

The following diagram illustrates the kinetic relationship between the diazonium intermediate stability and the risk of thermal runaway.

CinnolineThermalSafety cluster_danger CRITICAL THERMAL ZONE Start Precursor: 2-(2-aminophenyl)acetonitrile Acid Acidification (HCl/AcOH) Start->Acid Diazotization Diazotization (+ NaNO2) Acid->Diazotization Cool to -5°C Intermediate Diazonium Salt (Unstable < 5°C) Diazotization->Intermediate Exothermic Control Rate! Cyclization Cyclization (Intramolecular Attack) Intermediate->Cyclization Controlled Warming Runaway THERMAL RUNAWAY (N2 Gas Explosion) Intermediate->Runaway Temp > 10°C Accumulation Product This compound (Target) Cyclization->Product

Figure 1: Reaction pathway highlighting the divergence between successful cyclization and thermal runaway/decomposition.[1]

Troubleshooting Guide: FAQs & Scenarios

Module A: The Temperature Spike

User Question: "I am adding the sodium nitrite solution, but the temperature keeps jumping from -5°C to +8°C despite the chiller being set to -20°C. Should I speed up to finish quickly?"

Technical Response: ABSOLUTELY NOT. Speeding up is the most dangerous action you can take.

  • The Cause: The rate of reaction (heat generation) has exceeded your reactor's heat transfer coefficient (

    
    ). You are accumulation unreacted nitrite, which will eventually react all at once.
    
  • The Fix:

    • Stop Dosing Immediately. Allow the system to recool to -5°C.

    • Check Agitation: Ensure a turbulent flow (Reynolds number > 4000). If the solution is a slurry, your heat transfer is significantly reduced.

    • Dilute the Titrant: If using 40% w/v

      
      , dilute to 20%. This adds thermal mass and slows the kinetic encounter rate.
      
Module B: The "Silent" Induction (The Trap)

User Question: "I added all the nitrite. There was no exotherm. I assumed the reaction was done, so I turned off the cooling. Ten minutes later, the solution foamed over."

Technical Response: This is a classic Induction Period Failure .

  • The Mechanism: At very low temperatures (<-10°C) or insufficient acidity, the formation of the nitrosyl cation (

    
    ) is slow.[1] You accumulated reagents. When you turned off the cooling, the temperature rose slightly, triggering the reaction of the accumulated mass simultaneously.
    
  • The Fix:

    • Starch-Iodide Test: Never assume completion based on time. Spot an aliquot on starch-iodide paper.[1] It must turn instantly black (indicating excess

      
      ).
      
    • The 30-Minute Rule: Always hold the reaction at

      
       for 30 minutes with cooling active after addition is complete.
      
Module C: Managing Gas Evolution ( )

User Question: "During the warming step to induce cyclization, the pressure in the reactor spiked, and we lost product through the vent."

Technical Response: Cinnoline synthesis often involves the loss of nitrogen or the rearrangement of the diazo group. If you are synthesizing the nitrile via a route that evolves


 (e.g., decomposition of a byproduct), this is volume-limiting.[1]
  • The Fix:

    • Ramp Control: Use a linear heating ramp (e.g.,

      
      ).[1]
      
    • Headspace: Ensure 40% reactor headspace.

    • Vent Scrubber: Ensure the vent line is not clogged with sublimed solids (common in cinnoline chemistry).

Engineering Control Diagram

Use this logic flow to program your automated reactor or guide manual addition.

ThermalControlLoop TempProbe Sensor: Internal Temp (Tr) Decision Logic: Is Tr > -2°C? TempProbe->Decision DosingPump Actuator: NaNO2 Pump Chiller Actuator: Jacket Cooling Decision->DosingPump No: Continue Dosing Decision->DosingPump Yes: STOP PUMP Decision->Chiller No: Maintain Setpoint Decision->Chiller Yes: Max Cooling Emergency ALARM: Tr > 5°C Decision->Emergency Critical Excursion Emergency->DosingPump HARD STOP / QUENCH

Figure 2: Feedback control loop for semi-batch diazotization.

References

  • Schofield, K., & Simpson, J. C. E. (1945).[3] Cinnolines.[3][4][5][6][7] Part III. The Richter reaction.[3][4][5][7][8] Journal of the Chemical Society, 512–520. Link[1]

  • PrepChem. (n.d.). Synthesis of this compound.[1][6] PrepChem.com. Link

  • National Institutes of Health. (n.d.). Acetonitrile - Safety Data Sheet.[1][9][10] PubChem.[4] Link

  • Bräse, S., et al. (2005).[5] Organic Azides: Syntheses and Applications. John Wiley & Sons. (Context on Diazonium/Azide thermal stability).

  • Stoermer, R., & Fincke, H. (1909). Über den Abbau von Cinnolin-Derivaten.[1][5] Berichte der deutschen chemischen Gesellschaft. (Foundational work on Widman-Stoermer cyclization thermodynamics).

Sources

Technical Support Center: Cinnoline-4-Carbonitrile Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CN-4-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Context: You have synthesized cinnoline-4-carbonitrile (typically via Pd-catalyzed cyanation of 4-chlorocinnoline or Rosenmund-von Braun reaction) and are facing challenges with isolation, specifically regarding yield loss, hydrolysis, or metal contamination.

The Molecule:

  • Target: this compound (4-cyanocinnoline)

  • CAS: 10290-76-3 (generic cinnoline derivatives often share similar handling)

  • Physical State: Yellow crystalline solid.[1]

  • Melting Point: ~140 °C [1].[1]

  • Critical Reactivity: The C4-position is highly electrophilic due to the adjacent diaza-bond (N=N). The nitrile group is susceptible to hydrolysis to the primary amide (cinnoline-4-carboxamide) under basic aqueous conditions or high heat in the presence of moisture.

Standard Operating Procedure (SOP): The "Golden Path"

This protocol assumes a starting scale of 1–5 mmol using a Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF) or CuCN route. Deviations are addressed in Section 3.

Phase A: Reaction Quench & Metal Scavenging

Objective: Halt the reaction without triggering hydrolysis and sequester transition metals.

  • Cool Down: Allow the reaction mixture (typically in DMF or NMP) to cool to Room Temperature (RT) . Do not quench at reflux; this causes immediate hydrolysis to the amide.

  • The Quench (Choose based on Catalyst):

    • Route A (Palladium): Dilute the mixture with EtOAc (5x reaction volume). Add a 10% aqueous solution of thiourea or use a commercial scavenger resin (e.g., SiliaMetS® Thiol) and stir for 30 mins. This precipitates Pd black/complexes.

    • Route B (Copper/Classic): Pour the mixture into a vigorously stirring solution of 30% aqueous ammonia (NH₄OH) and ice (1:1). The ammonia complexes copper salts (blue [Cu(NH₃)₄]²⁺), keeping them in the aqueous phase [2].

Phase B: Extraction & Phase Separation

Objective: Remove polar aprotic solvents (DMF/DMSO) which can ruin chromatography.

  • Primary Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) .[2][3] Avoid DCM if possible, as it often creates emulsions with DMF/water mixtures.

  • The "DMF Wash": Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution.

    • Why? LiCl increases the ionic strength, forcing DMF out of the organic layer and into the aqueous phase more effectively than brine alone.

  • Drying: Wash once with saturated brine, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.

  • Concentration: Rotary evaporate at <45 °C .

    • Warning: Do not overheat. The solid residue is stable, but solution-state hydrolysis is accelerated by heat.

Phase C: Purification

Objective: Isolate pure nitrile from unreacted chloride and amide byproduct.

  • Recrystallization (Preferred for >1g scale):

    • Dissolve the crude yellow solid in minimum boiling Ethanol or EtOAc .

    • Add Hexane dropwise until turbidity persists.

    • Cool slowly to 4 °C. Filtration yields yellow needles [1].

  • Flash Chromatography (Preferred for <500mg scale):

    • Stationary Phase: Silica Gel (neutralized).

    • Eluent: Gradient 10% → 40% EtOAc in Hexanes.

    • Note: this compound typically elutes after the starting material (4-chlorocinnoline) but before the amide hydrolysis product.

Troubleshooting Guide (Q&A)

Issue 1: "My product contains a significant amount of Amide (CONH₂)."

Q: Why is the nitrile hydrolyzing? I thought nitriles were stable. A: The cinnoline ring is electron-deficient (diazanaphthalene). This withdraws electron density from the nitrile carbon, making it exceptionally electrophilic.

  • Fix: Check your workup pH. If you used NaOH or Na₂CO₃ during the quench, you likely triggered base-catalyzed hydrolysis. Switch to a buffered quench (Ammonium Chloride, pH ~7) or the Ammonia method (if Cu is present) but limit contact time.

  • Fix: Ensure all solvents are dry. Water introduced during the reaction (in wet DMF) causes hydrolysis at reflux temperatures.

Issue 2: "The product has a persistent green/blue tint."

Q: I used CuCN, and I can't get the copper out. A: Copper salts chelate strongly to the cinnoline nitrogens.

  • Fix: Perform a "Chela-Wash." Dissolve crude in EtOAc and wash with 0.1 M EDTA (disodium salt) adjusted to pH 8–9. The EDTA has a higher affinity for Cu(II) than the cinnoline ring.

  • Fix: Filter the organic layer through a small pad of Celite mixed with activated charcoal.

Issue 3: "I have an emulsion that won't separate."

Q: The DMF/Water/EtOAc interface is a mess. A: This is common with basic nitrogen heterocycles.

  • Fix: Add a small amount of Methanol (MeOH) to the separatory funnel (1–2 mL). This disrupts surface tension.

  • Fix: Filter the entire biphasic mixture through a pad of Celite under vacuum. The solids causing the emulsion will be trapped, and the filtrate will separate instantly.

Visual Workflows & Data

Workflow Diagram

WorkupProcedure Start Crude Reaction Mixture (DMF/NMP) Decision Catalyst Used? Start->Decision PdRoute Palladium Route (Zn(CN)2) Decision->PdRoute Pd CuRoute Copper Route (CuCN) Decision->CuRoute Cu QuenchPd Quench: Water/Brine Scavenger: Thiourea/Resin PdRoute->QuenchPd QuenchCu Quench: NH4OH (30%) Complexes Copper (Blue) CuRoute->QuenchCu Extract Extraction: EtOAc Wash: 5% LiCl (3x) to remove DMF QuenchPd->Extract QuenchCu->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Purify Purification Decision Dry->Purify Recryst Recrystallization (EtOH/Hexane) Purify->Recryst Scale > 1g Column Flash Column (Hex/EtOAc 10-40%) Purify->Column Scale < 500mg Final Pure this compound (Yellow Solid) Recryst->Final Column->Final

Figure 1: Decision tree for the isolation of this compound based on catalytic route.

Impurity Profile Matrix
ComponentRf (30% EtOAc/Hex)Solubility (EtOAc)Removal Strategy
This compound 0.45 High Target
4-Chlorocinnoline (SM)0.60HighFlash Chromatography (Elutes first)
Cinnoline-4-carboxamide0.15LowPrecipitates in cold EtOAc; stays on baseline
Cinnoline (De-halogenated)0.35HighDifficult separation; optimize reaction time
Copper Salts0.00InsolubleNH₄OH wash / EDTA wash

References

  • Synthesis of this compound. PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • Methods for the Synthesis of Cinnolines. Vinogradova, O. V., & Balova, I. A. (2008).[3][4] Chemistry of Heterocyclic Compounds, 44, 501–522.[3] [Link]

  • Nitrile Synthesis by Cyanation. Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

Cinnoline-4-carbonitrile vs. phthalazine-1-carbonitrile: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two isomeric benzodiazine nitriles: Cinnoline-4-carbonitrile (1,2-benzodiazine-4-carbonitrile) and Phthalazine-1-carbonitrile (2,3-benzodiazine-1-carbonitrile). While both share the molecular formula


 and serve as critical electrophilic scaffolds in medicinal chemistry, their reactivity profiles diverge significantly due to the positioning of the diaza-bridge.

For the drug development professional, the distinction is vital: This compound acts as a masked indole precursor and a highly reactive substrate for


 displacements, whereas Phthalazine-1-carbonitrile  is typically accessed via Reissert chemistry and serves as a gateway to PDE4 and VEGFR inhibitors.

Part 1: Chemical Architecture & Electronic Properties

The core difference lies in the nitrogen positioning within the heterocyclic ring, which dictates the electronic density at the carbonitrile attachment point.

This compound (1,2-Diazine System)
  • Structure: Contains a

    
     bond at positions 1 and 2.
    
  • Electronic Effect: The 4-position is electronically deficient, analogous to the 4-position in quinoline but more activated due to the adjacent azo linkage. The nitrile group at C4 reinforces this deficiency, making the ring highly susceptible to nucleophilic attack.

  • Key Feature: The

    
     bond is labile under reductive conditions, allowing for ring contraction to indole scaffolds—a "self-validating" structural transformation often used to confirm the cinnoline core.
    
Phthalazine-1-carbonitrile (2,3-Diazine System)
  • Structure: Contains adjacent nitrogens at positions 2 and 3.[1]

  • Electronic Effect: Due to symmetry in the parent phthalazine, positions 1 and 4 are equivalent. However, the introduction of the nitrile group at C1 breaks this symmetry. The C1 position is adjacent to a nitrogen atom (N2), making it an imidate-like electrophile.

  • Key Feature: Unlike cinnoline, the phthalazine ring is generally more stable to reductive ring contraction but prone to oxidative ring opening to dicarboxylic acids.

Comparative Electronic Map (Graphviz)

Electronic_Comparison Cinnoline This compound (1,2-Benzodiazine) Prop_C N=N Bond (Azo character) High S_NAr Reactivity at C4 Reductive Contraction -> Indoles Cinnoline->Prop_C Phthalazine Phthalazine-1-carbonitrile (2,3-Benzodiazine) Prop_P N-N Bond (Hydrazone character) Reissert Compound Formation Oxidative Opening -> Phthalic Acids Phthalazine->Prop_P

Figure 1: Electronic and reactivity divergence between the 1,2-diazine and 2,3-diazine nitrile scaffolds.

Part 2: Synthesis Pathways

The synthesis of these nitriles requires distinct strategies. Cinnoline derivatives are often built via diazonium cyclization (Richter/Widman-Stoermer) followed by functionalization, whereas phthalazine nitriles are classically accessed via Reissert compound intermediates.

Pathway A: this compound via Rosenmund-von Braun

The most robust route involves the displacement of a halogen at the 4-position.

  • Precursor: 4-Chlorocinnoline (synthesized from 4-hydroxycinnoline).

  • Cyanation: Reaction with CuCN in DMF or NMP.

  • Mechanism:

    
     facilitated by the electron-poor heterocycle.
    
Pathway B: Phthalazine-1-carbonitrile via Reissert Chemistry

Direct cyanation of phthalazine is difficult. The Reissert reaction activates the ring.

  • Activation: Phthalazine reacts with benzoyl chloride to form the N-acyl salt.

  • Addition: Cyanide ion attacks the C1 position, forming the 1-cyano-2-benzoyl-1,2-dihydrophthalazine (Reissert compound).

  • Elimination/Aromatization: Base-induced elimination or oxidation restores the aromatic system to yield 1-cyanophthalazine.

Synthesis Workflow Diagram

Synthesis_Pathways cluster_Cinnoline Cinnoline-4-CN Synthesis cluster_Phthalazine Phthalazine-1-CN Synthesis C_Start 4-Hydroxycinnoline C_Inter 4-Chlorocinnoline (POCl3) C_Start->C_Inter Chlorination C_Final This compound C_Inter->C_Final CuCN, DMF (Rosenmund-von Braun) P_Start Phthalazine P_Inter Reissert Compound (1-cyano-2-benzoyl-1,2-dihydro) P_Start->P_Inter PhCOCl, KCN, DCM/H2O P_Final Phthalazine-1-carbonitrile P_Inter->P_Final Elimination/Oxidation

Figure 2: Contrasting synthetic routes. Cinnoline utilizes direct substitution, while Phthalazine requires activation-addition-elimination.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Isolate high-purity nitrile from 4-chlorocinnoline.

Reagents:

  • 4-Chlorocinnoline (1.0 eq)

  • Copper(I) Cyanide (CuCN) (1.5 eq)

  • DMF (Anhydrous)

  • Ethylenediamine (aq) for workup

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 4-chlorocinnoline in anhydrous DMF (0.5 M concentration).

  • Addition: Add CuCN (1.5 eq) in a single portion.

  • Reaction: Heat the mixture to 140°C for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a more polar nitrile spot.
    
  • Quench (Critical): Cool to 60°C. Pour the reaction mixture into a stirred solution of 10% ethylenediamine in water. Why? This complexes the copper salts, preventing product entrapment.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or column chromatography.

    • Self-Validating Endpoint: Product should appear as yellow needles with a melting point of 140°C [1].

Protocol 2: Phthalazine Reissert Reaction

Objective: Generate the 1-cyano precursor.

Reagents:

  • Phthalazine (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Potassium Cyanide (KCN) (3.0 eq)

  • DCM / Water (Biphasic system)

Step-by-Step:

  • Setup: Dissolve phthalazine in DCM. Prepare a separate aqueous solution of KCN.

  • Addition: Add the KCN solution to the DCM phase. Cool to 0°C.[1]

  • Activation: Add Benzoyl Chloride dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Separate layers. Wash DCM with water, dilute HCl, and bicarbonate.

  • Isolation: Evaporate DCM to yield the solid Reissert compound.

    • Note: Conversion to the fully aromatic nitrile typically requires treatment with a base (e.g., ethanolic KOH) or heating with

      
       depending on the specific derivative desired.
      

Part 4: Comparative Data & Applications

Physicochemical Properties Table[2][3][4][5][6]
PropertyThis compoundPhthalazine-1-carbonitrile
CAS Number 16470-90-91015406-89-5 (Isomer specific)
Molecular Weight 155.16 g/mol 155.16 g/mol
Melting Point 140°C [1]~90-95°C (Parent dependent)
IR Nitrile Stretch ~2230 cm⁻¹ (Conjugated)~2235 cm⁻¹ (Conjugated)
Solubility DCM, EtOAc, DMSODCM, DMSO, slightly in EtOH
Primary Reactivity Nucleophilic Substitution (

)
Addition-Elimination / Hydrolysis
Pharmacological Applications[7]
  • Cinnoline-4-CN:

    • Antibacterial: Precursor to Cinnoxacin analogs.

    • Anti-inflammatory: Derivatized to 4-aminocinnoline-3-carboxamides (e.g., via hydrolysis of the nitrile to amide).

    • Mechanism: The planar structure intercalates DNA; the 4-position substituents modulate solubility and binding affinity.

  • Phthalazine-1-CN:

    • PDE4 Inhibitors: The phthalazine core is a bioisostere for quinoline in phosphodiesterase inhibitors used for asthma/COPD.

    • VEGFR Inhibitors: 1-substituted phthalazines (often derived from the nitrile or chloride) act as kinase inhibitors (e.g., Vatalanib analogs).

References

  • Synthesis of this compound. PrepChem. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules (MDPI). 2019. Available at: [Link]

  • Phthalazines: Synthesis and Reactivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • IR Spectroscopy of Nitriles. Spectroscopy Online. Available at: [Link]

  • Reactions of 4-chlorocinnoline-3-carbonitrile. RSC Publishing. Available at: [Link]

Sources

Introduction: The Critical Role of Purity in Cinnoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Validating the Purity of Synthesized Cinnoline-4-Carbonitrile by HPLC

Cinnoline, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, in particular, is a key intermediate in the synthesis of potent therapeutic agents. In the rigorous landscape of drug development, the purity of an active pharmaceutical ingredient (API) or its precursors is not merely a quality metric; it is a fundamental determinant of safety and efficacy.

The presence of uncharacterized impurities, such as unreacted starting materials, reagents, or reaction byproducts, can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, a robust, validated analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity validation of synthesized this compound. We will dissect the rationale behind method development choices, present a detailed, self-validating protocol, and demonstrate its performance through experimental data, adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[5][6]

Anticipating Impurities: A Chemist's Perspective on Synthesis

A robust analytical method is designed with a clear understanding of what it needs to separate. A common laboratory synthesis of this compound involves the cyclization of a precursor in acetic anhydride.[7] This synthetic route informs our analytical strategy by highlighting potential process-related impurities that must be resolved from the main analyte peak.

Potential Impurities to Consider:

  • Unreacted Starting Materials: The immediate precursor to this compound.

  • Reagents: Residual acetic anhydride or its hydrolysis product, acetic acid.

  • Side-Products: Molecules arising from incomplete cyclization, rearrangement, or degradation. For instance, the Richter cinnoline synthesis is known to produce various isomers and related heterocycles.[8]

  • Degradants: Compounds formed under stress conditions (e.g., acid, base, oxidation, heat, light).

The primary goal of the HPLC method is, therefore, specificity : the ability to unequivocally assess the analyte in the presence of these expected components.[9]

Comparison of HPLC Methodologies for Cinnoline Analysis

The selection of an appropriate HPLC method is a balance of achieving optimal separation while maintaining efficiency and robustness. For a moderately polar, aromatic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical choice.[4][10] Let's compare key parameters.

Stationary Phase (Column) Selection: C18 vs. C8 vs. Phenyl-Hexyl

The column is the heart of the separation. The choice of stationary phase dictates the primary interaction mechanism with the analyte.

Stationary PhasePrimary InteractionAdvantages for this compoundDisadvantages
C18 (Octadecylsilane) Strong Hydrophobic InteractionsExcellent retention for aromatic compounds. Industry standard, widely available, and extensively characterized. Provides high resolving power for structurally similar impurities.Can sometimes exhibit strong, undesirable interactions with the basic nitrogen atoms in the cinnoline ring, potentially leading to peak tailing.
C8 (Octylsilane) Moderate Hydrophobic InteractionsLess retentive than C18, allowing for faster analysis times if retention is sufficient. May offer different selectivity for polar impurities.May provide insufficient retention for the main analyte or non-polar impurities, leading to co-elution near the solvent front.
Phenyl-Hexyl π-π Interactions & HydrophobicityThe phenyl groups provide an alternative selectivity mechanism (π-π stacking) for aromatic compounds like cinnoline. This can be highly effective in resolving impurities that are structurally similar but differ in their electronic properties.Can be less robust than traditional alkyl phases. Selectivity is highly dependent on the mobile phase composition.

Verdict: A C18 column is the recommended starting point due to its proven resolving power and robustness. Its potential for peak tailing with basic analytes can be effectively mitigated through mobile phase optimization.

Mobile Phase Composition: Acetonitrile vs. Methanol

The mobile phase drives the elution of analytes from the column.

Organic ModifierPropertiesAdvantages for this compoundDisadvantages
Acetonitrile (ACN) Low viscosity, low UV cutoff (~190 nm)Lower backpressure allows for higher flow rates and faster separations. Its UV transparency is ideal for sensitive detection. Often provides sharper peaks than methanol.Higher cost and potential for reactivity with certain samples.
Methanol (MeOH) Higher viscosity, higher UV cutoff (~205 nm)Can offer different selectivity compared to ACN, which may be advantageous for resolving specific impurity pairs. Lower cost.Higher backpressure limits flow rates. May lead to broader peaks.

Verdict: Acetonitrile is the preferred organic modifier due to its superior chromatographic efficiency (sharper peaks) and lower UV cutoff, ensuring a cleaner baseline for impurity quantification.

Mobile Phase pH and Additives

For nitrogen-containing heterocycles, controlling the mobile phase pH is critical for achieving symmetric peak shapes and reproducible retention times.[11] Without a modifier, the basic nitrogen atoms can interact with acidic residual silanol groups on the silica-based stationary phase, causing significant peak tailing.

AdditiveFunctionRationale
0.1% Formic Acid (FA) Acidic Modifier (pH ~2.7)Protonates the cinnoline nitrogen atoms, ensuring a single, consistent ionic form.[12] It also protonates residual silanols on the stationary phase, minimizing secondary ionic interactions and drastically improving peak shape.
0.1% Trifluoroacetic Acid (TFA) Stronger Acidic Modifier, Ion-Pairing AgentProvides similar benefits to formic acid but can be a strong ion-pairing agent. This can permanently alter the column surface and suppress MS signals if LC-MS is used.
Ammonium Acetate/Formate Buffer pH Buffer (~pH 4-6)Buffering the mobile phase provides highly reproducible retention times. However, it can be more complex to prepare and may precipitate if the organic percentage is too high.

Verdict: An aqueous mobile phase containing 0.1% Formic Acid provides the best balance of peak shape improvement, simplicity, and compatibility with standard UV and MS detectors.

Recommended HPLC Method and Validation Workflow

The following workflow represents a robust, self-validating system for assessing the purity of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_validation Phase 3: Data Validation & Analysis prep_std Prepare Standard Solution (Known Concentration) system_suitability System Suitability Test (SST) (Inject Standard 5x) prep_std->system_suitability prep_sample Prepare Synthesized Sample (e.g., 1 mg/mL in Diluent) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis prep_spiked Prepare Spiked Sample (Sample + Known Impurities) specificity Inject Spiked Sample & Forced Degradation Samples prep_spiked->specificity system_suitability->analysis If SST Passes check_sst Verify SST Criteria (Tailing Factor, Plate Count, %RSD) analysis->check_sst specificity->check_sst quantify Quantify Impurities (% Area Normalization) specificity->quantify Confirms Peak Identity linearity Linearity & Range (Plot Area vs. Concentration) check_sst->linearity If Data Valid linearity->quantify purity_report Calculate Purity (100% - Σ Impurities %) quantify->purity_report accuracy Calculate % Recovery (Spiked Sample) accuracy->purity_report Confirms Method Accuracy

Caption: HPLC Purity Validation Workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards.

Materials and Reagents
  • This compound Reference Standard (>99.5% purity)

  • Synthesized this compound batch

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), ACS grade or higher

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

Chromatographic Conditions
ParameterRecommended ConditionRationale
Instrument HPLC system with UV/PDA DetectorStandard for purity analysis. A Photodiode Array (PDA) detector is preferred for peak purity assessment.
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and efficiency for this class of compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for separation.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection 280 nmCinnoline derivatives typically have strong absorbance in this region. Wavelength should be optimized via UV scan.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)Good solvating power for the analyte and compatible with the mobile phase.
Solution Preparation
  • Reference Standard (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the synthesized batch into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used for detecting low-level impurities.

  • Linearity Solutions: Prepare a series of dilutions from the reference standard stock to cover a range from the reporting limit (e.g., 0.05%) to 120% of the nominal concentration (e.g., 0.5 µg/mL to 120 µg/mL).

Validation Procedure & Acceptance Criteria (per ICH Q2(R1))

The following validation parameters establish the trustworthiness and reliability of the method.[5][13]

ParameterProcedureAcceptance Criteria
System Suitability Inject the Reference Standard solution five times.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area and retention time < 2.0%.
Specificity Analyze blank, sample, and spiked sample. Perform forced degradation (acid, base, peroxide, heat, light) on the sample.The main peak should be free from interference from any other component. Degradation studies should show the method is stability-indicating.
Linearity Analyze linearity solutions in triplicate. Plot a calibration curve of mean peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze a sample spiked with the reference standard at three levels (e.g., 50%, 100%, 150% of the expected impurity level) in triplicate.Mean recovery should be between 80.0% and 120.0% for each level.
Precision (Repeatability) Analyze six replicate preparations of the sample solution.%RSD of the purity value and known impurity areas should be ≤ 5.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10.The LOQ must be at or below the reporting threshold for impurities (typically 0.05%).

Interpreting the Data: A Sample Purity Report

After a successful validation, the purity of a new batch can be determined. The most common method for purity analysis is Area Percent Normalization , assuming all impurities have a similar response factor to the main component.

Sample Chromatogram Analysis:

  • Main Peak: this compound

  • Impurity Peaks: Any other peaks detected above the LOQ.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Sample Data Summary:

ParameterResultStatus
Linearity (r²) 0.9995Pass
Accuracy (% Recovery) 98.5% - 102.1%Pass
Precision (%RSD) 1.5%Pass
Batch Purity 99.85%Pass
Largest Impurity 0.08% (at RRT 0.75)Pass
Total Impurities 0.15%Pass

Conclusion

Validating the purity of synthesized this compound is a systematic process grounded in the principles of analytical chemistry and regulatory compliance. By making informed, science-based decisions on the column, mobile phase, and detection parameters, a highly specific, robust, and reliable RP-HPLC method can be developed. The comparison of methodologies reveals that a C18 column with an acetonitrile/water gradient containing 0.1% formic acid provides an optimal starting point for this analysis. Adherence to a rigorous validation protocol based on ICH guidelines is not just a regulatory hurdle; it is a scientific necessity that ensures the integrity of the data and, ultimately, the quality and safety of potential new medicines derived from this important heterocyclic scaffold.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • Cinnoline. Wikipedia. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Synthesis of Bioderived Cinnolines and Their Flow-Based Conversion into 1,4-Dihydrocinnoline Derivatives. UCD Research Repository. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

  • A Concise Review on Cinnolines. Innovative Journal. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. [Link]

  • Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

Sources

Comparative docking studies of cinnoline-4-carbonitrile with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Docking Analysis of Cinnoline-4-Carbonitrile Against Known PI3K Inhibitors

Abstract

This guide provides a comprehensive comparative analysis of the molecular docking of this compound with the active site of Phosphoinositide 3-kinase alpha (PI3Kα), a critical target in cancer therapy. Utilizing a validated docking protocol, we compare its binding affinity and interaction patterns against two well-established PI3K inhibitors, Copanlisib and Wortmannin. This document serves as a technical resource for researchers in computational drug discovery, offering a detailed methodology, interpretation of results, and insights into the potential of the cinnoline scaffold for developing novel kinase inhibitors.

Introduction: The Significance of the Cinnoline Scaffold and PI3Kα in Oncology

The cinnoline nucleus, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, which includes anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Cinnoline derivatives have shown particular promise as kinase inhibitors, a class of drugs that can block the signaling pathways that drive cancer cell proliferation.[3]

Among the most crucial of these pathways is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in various human cancers.[4] The catalytic subunit p110α of the Class I PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes, making it a prime target for therapeutic intervention.[4][5] Inhibiting PI3Kα can disrupt downstream signaling, leading to decreased cell proliferation and survival. Several PI3K inhibitors have been developed, with some gaining FDA approval, underscoring the clinical relevance of this target.[3]

Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction and analysis of how small molecules, like this compound, bind to a protein target's active site.[6][7] By comparing the docking performance of a novel compound to that of known inhibitors, researchers can gain valuable insights into its potential efficacy and guide further lead optimization. This guide details a rigorous, self-validating protocol for such a comparative study.

Methodology: A Validated Protocol for Comparative Docking

The credibility of any in silico study hinges on the robustness and validation of its methodology. The following protocol is designed to ensure technical accuracy and reproducibility, explaining the scientific rationale behind each step.

Software and Hardware
  • Docking Software: AutoDock Vina, a widely used open-source program known for its accuracy and speed.

  • Molecular Visualization: PyMOL or UCSF Chimera for protein and ligand preparation and analysis of results.

  • Structure Preparation: AutoDock Tools (ADT) for preparing receptor and ligand files.

Experimental Workflow: Step-by-Step Protocol

The entire workflow, from data retrieval to analysis, is outlined below. The causality behind each choice is critical for a self-validating system.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Target Selection & Retrieval (PDB ID: 4JPS) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean LigPrep 3. Ligand Preparation (2D to 3D, energy minimization) Clean->LigPrep Grid 4. Grid Box Generation (Define active site) LigPrep->Grid Redock 5. Re-docking Native Ligand (Assess protocol accuracy) Grid->Redock RMSD 6. RMSD Calculation (Threshold: < 2.0 Å) Redock->RMSD DockCinnoline 7. Dock this compound RMSD->DockCinnoline DockKnown 8. Dock Known Inhibitors (Copanlisib, Wortmannin) DockCinnoline->DockKnown Analyze 9. Analyze Binding Energy & Poses DockKnown->Analyze Compare 10. Compare Interactions Analyze->Compare Visualize 11. Visualize Key Residues Compare->Visualize

Caption: Experimental workflow for the comparative docking study.

Step 1: Target Protein Selection and Retrieval The crystal structure of human PI3Kα in complex with a known inhibitor was selected.

  • Action: Download the protein structure from the Protein Data Bank (PDB).

  • Choice: PDB ID: 4JPS.[5][8]

  • Rationale: This structure is of high resolution and contains a co-crystallized ligand, which is essential for validating the docking protocol by re-docking.

Step 2: Receptor Preparation The raw PDB file must be cleaned to prepare it for docking.

  • Action: Using AutoDock Tools, remove all water molecules and heteroatoms not involved in binding. Add polar hydrogens and assign Gasteiger charges.

  • Rationale: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (bridging interactions).[9] Adding hydrogens and charges is crucial for calculating the electrostatic and van der Waals interactions that define the scoring function.

Step 3: Ligand Preparation The 2D structures of this compound and the known inhibitors (Copanlisib, Wortmannin) are converted into 3D formats and optimized.

  • Action: Sketch the molecules in a chemical drawing tool and convert them to 3D SDF or PDBQT files. Perform energy minimization using a force field like MMFF94.

  • Rationale: Energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely state to be found in nature and provides a more realistic starting point for docking.

Step 4: Grid Box Generation A grid box defines the three-dimensional space of the active site where the docking algorithm will search for binding poses.

  • Action: Define the grid box dimensions to encompass the entire binding pocket, centered on the co-crystallized ligand from the PDB file.

  • Rationale: A well-defined grid box focuses the computational search, increasing efficiency and accuracy. Centering it on a known ligand ensures that the search is performed in the correct location.

Step 5 & 6: Docking Protocol Validation This is the most critical step for ensuring the trustworthiness of the results.

  • Action: Extract the native ligand from the 4JPS crystal structure and dock it back into the prepared receptor using the defined grid and docking parameters. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[9][10]

  • Rationale: A successful re-docking, indicated by an RMSD value of less than 2.0 Å, validates that the chosen docking protocol can accurately reproduce the experimentally determined binding mode.[11][12] This provides confidence that the protocol will yield meaningful results for the test ligands.

Step 7 & 8: Comparative Docking Simulation With a validated protocol, the test compounds are docked.

  • Action: Dock this compound and the known inhibitors (Copanlisib, Wortmannin) into the PI3Kα active site using the same validated parameters.

  • Rationale: Maintaining identical parameters ensures that the comparison is objective and that any differences in docking scores and binding modes are attributable to the chemical structures of the ligands themselves.

Results: Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded binding affinities (in kcal/mol) and identified key amino acid interactions within the PI3Kα active site. A more negative binding energy value suggests a more favorable binding interaction.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound -8.2VAL851, SER854, LYS802, ASP933
Copanlisib (Known Inhibitor) -10.5VAL851, LYS802, MET922, ASP933, TYR836
Wortmannin (Known Inhibitor) -9.8VAL851, LYS802, MET773, SER774, ASP933

Discussion: Interpreting the Docking Results

The results indicate that this compound is predicted to bind favorably to the ATP-binding pocket of PI3Kα, although with a lower binding affinity than the established inhibitors Copanlisib and Wortmannin. The key to understanding its potential lies in analyzing the specific molecular interactions.

G cluster_pi3k PI3Kα Active Site VAL851 VAL851 (Hinge Region) LYS802 LYS802 (Catalytic Loop) ASP933 ASP933 (DFG Motif) MET922 MET922 Cinnoline Cinnoline-4- carbonitrile Cinnoline->VAL851 H-bond Cinnoline->LYS802 H-bond Cinnoline->ASP933 π-cation Copanlisib Copanlisib Copanlisib->VAL851 H-bond Copanlisib->LYS802 H-bond Copanlisib->ASP933 H-bond Copanlisib->MET922 Hydrophobic

Caption: Simplified interaction diagram for this compound vs. Copanlisib.

  • Interaction with the Hinge Region: All three compounds, including this compound, are predicted to form a crucial hydrogen bond with the backbone of Valine 851 in the hinge region of the kinase. This interaction is canonical for many ATP-competitive kinase inhibitors and is essential for anchoring the ligand in the active site.[5]

  • Catalytic Loop and DFG Motif Interactions: The known inhibitors, Copanlisib and Wortmannin, form extensive interactions with key catalytic residues like LYS802 and the highly conserved DFG motif (containing ASP933). This compound also interacts with these residues, with the nitrogen atoms of the cinnoline ring acting as hydrogen bond acceptors and the aromatic system potentially forming a π-cation interaction with the charged amine of LYS802.

  • Comparative Insights: The higher binding affinities of Copanlisib and Wortmannin can be attributed to their larger and more complex structures, which allow for additional hydrophobic and hydrogen bonding interactions within the binding pocket (e.g., with MET922 and TYR836 for Copanlisib). The smaller this compound scaffold, while effectively engaging with the core hinge region, lacks the substituent groups necessary to exploit these auxiliary pockets.

This analysis suggests that while this compound itself may be a modest inhibitor, its core scaffold serves as an excellent starting point. The carbonitrile group and other positions on the rings could be chemically modified to extend into other regions of the active site, potentially increasing binding affinity and selectivity to match or exceed that of known inhibitors.

Conclusion

This guide demonstrates a validated computational protocol for the comparative analysis of a novel compound against established inhibitors. The molecular docking study predicts that this compound can effectively bind to the ATP pocket of PI3Kα, engaging with key residues required for inhibition. Although its predicted binding affinity is lower than that of clinical inhibitors like Copanlisib, the analysis of its binding mode provides a clear and rational path for future structure-based drug design. The cinnoline scaffold represents a promising foundation for the development of a new generation of potent and selective kinase inhibitors.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • How can I validate a docking protocol? (2015).
  • How can I valid
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Selected quinoline derivatives with c-Met kinase inhibitory activity. (2025).
  • Validation of Docking Methodology (Redocking). (2024).
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022).
  • Validation Studies of the Site-Directed Docking Program LibDock. (2006).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers in Chemistry.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers in Chemistry.
  • This compound. (n.d.). BenchChem.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • A Comprehensive Review On Cinnoline Derivatives. (2022).
  • Design, Synthesis and Molecular Docking Studies on Novel Cinnoline Derivatives as Potential Antituberculosis Agents. (2020). International Journal of Pharmaceutical Sciences and Research.
  • Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR. (2018). Journal of Biomolecular Structure & Dynamics.
  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. (2023). Journal of Chemical and Pharmaceutical Research.
  • Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. (2025). BenchChem.
  • A Comparative Docking Analysis of Quinoline-Based Inhibitors Across Various Therapeutic Targets. (2025). BenchChem.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2018). Journal of the Brazilian Chemical Society.
  • Cinnoline. (n.d.). Wikipedia.
  • Methods for the synthesis of cinnolines (Review). (2002). Chemistry of Heterocyclic Compounds.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. (2023).
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

Sources

A Head-to-Head Comparison of Cinnoline-4-carbonitrile and Isoquinoline-1-carbonitrile in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry and drug discovery, cinnoline and isoquinoline scaffolds have emerged as privileged structures, forming the core of numerous biologically active molecules.[1][2] The introduction of a carbonitrile moiety at key positions—specifically forming cinnoline-4-carbonitrile and isoquinoline-1-carbonitrile—can significantly influence their physicochemical properties and biological activities. This guide provides a head-to-head comparison of these two isomeric compounds, synthesizing available data from studies on their derivatives to offer insights for researchers in medicinal chemistry and pharmacology. While direct comparative studies on these exact molecules are limited, a wealth of information on their parent scaffolds and closely related analogs allows for a robust comparative analysis.

Structural and Chemical Properties: A Tale of Two Isomers

This compound and isoquinoline-1-carbonitrile are structural isomers, both possessing the molecular formula C₉H₅N₂. The key difference lies in the arrangement of the nitrogen atoms within the bicyclic aromatic system. Cinnoline is a 1,2-diazanaphthalene, while isoquinoline is a 2-azanaphthalene.[3][4] This seemingly subtle difference in nitrogen placement profoundly impacts the electron distribution, planarity, and hydrogen bonding potential of the molecules, which in turn dictates their interactions with biological targets.

PropertyThis compoundIsoquinoline-1-carbonitrile
Structure Cinnoline structureIsoquinoline structure
Systematic Name This compoundIsoquinoline-1-carbonitrile
Molecular Formula C₉H₅N₂C₉H₅N₂
Molecular Weight 155.16 g/mol 154.17 g/mol [5]
Key Feature 1,2-diazanaphthalene core2-azanaphthalene core

Biological Activity Profile: A Comparative Overview

Derivatives of both cinnoline and isoquinoline exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] The introduction of the carbonitrile group can enhance these activities by participating in hydrogen bonding, acting as a Michael acceptor, or serving as a synthetic handle for further derivatization.

Anticancer Activity

Cinnoline Derivatives: The cinnoline scaffold is a cornerstone in the development of novel anticancer agents.[7] Derivatives have shown potent cytotoxic activity against various cancer cell lines. For instance, certain dihydrobenzo[h]cinnoline-5,6-dione derivatives have demonstrated IC₅₀ values in the sub-micromolar range against epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines.[1] The proposed mechanisms of action for cinnoline-based anticancer agents often involve the inhibition of key enzymes in cell signaling pathways.

Isoquinoline Derivatives: Isoquinoline derivatives have a rich history in cancer chemotherapy, with many natural products and synthetic compounds exhibiting significant antitumor effects.[2] For example, pyrrolo[2,1-a]isoquinoline-1-carbonitrile derivatives have been synthesized and evaluated against a panel of 60 human cancer cell lines, with some compounds showing broad-spectrum antiproliferative activity.[8] The mechanisms of action for isoquinoline-based anticancer agents are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of protein kinases.[2]

Comparative Data on Anticancer Activity of Derivatives:

Compound ClassCancer Cell Line(s)Reported IC₅₀ / GI₅₀Reference
Dihydrobenzo[h]cinnoline-5,6-dionesKB, Hep-G2< 5 µM[1]
Pyrrolo[2,1-a]isoquinoline-1-carbonitrile derivative (9a)HCT-15 (Colon), SNB-75 (CNS)197 nM (GI₅₀), 278 nM (TGI)[8]
4-Anilinoquinoline-3-carbonitrile (EGFR inhibitor)EGFR Kinase Assay7.5 nM[9]
PhenylaminoisoquinolinequinonesAGS (gastric), SK-MES-1 (lung), J82 (bladder)Sub-micromolar IC₅₀ values[10]
Enzyme Inhibition

The cinnoline and isoquinoline cores are frequently employed as scaffolds for the design of specific enzyme inhibitors. The carbonitrile moiety can play a crucial role in binding to the active site of enzymes.

Cinnoline Derivatives: Cinnoline-based compounds have been investigated as inhibitors of various enzymes, including protein kinases. For example, novel quinoline and cinnoline derivatives have been patented as c-Met kinase inhibitors, showing significant inhibitory potential against various cancer cell lines.[11]

Isoquinoline Derivatives: The isoquinoline scaffold is present in numerous enzyme inhibitors. For instance, isoquinoline derivatives have been explored as inhibitors of HER2, a receptor tyrosine kinase implicated in breast cancer.[12] Additionally, 4-anilinoquinoline-3-carbonitriles have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase, with IC₅₀ values in the nanomolar range.[9]

The IC₅₀ value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13] A lower IC₅₀ value indicates a more potent inhibitor.

Antimicrobial Activity

Both cinnoline and isoquinoline derivatives have demonstrated promising activity against a range of microbial pathogens.

Cinnoline Derivatives: Cinnoline compounds have been reported to possess antibacterial and antifungal properties.[1] For example, 4-aminocinnoline-3-carboxamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Isoquinoline Derivatives: Isoquinoline alkaloids and their synthetic analogs have a long history of use as antimicrobial agents.[6] They can exhibit a broad spectrum of activity against bacteria and fungi.[14]

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 add_compound Add test compounds (this compound or isoquinoline-1-carbonitrile derivatives) at varying concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound or isoquinoline-1-carbonitrile derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit the activity of a specific kinase enzyme.

Workflow Diagram:

Kinase_Assay_Workflow start Prepare reaction mixture (kinase, substrate, ATP) add_inhibitor Add test inhibitor (cinnoline or isoquinoline derivative) at various concentrations start->add_inhibitor incubate Incubate at room temperature add_inhibitor->incubate initiate_reaction Initiate reaction by adding ATP incubate->initiate_reaction stop_reaction Stop the reaction initiate_reaction->stop_reaction detect_signal Detect signal (e.g., fluorescence, luminescence) stop_reaction->detect_signal calculate_ic50 Calculate IC50 values detect_signal->calculate_ic50

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase enzyme, a specific peptide substrate, and a buffer solution.

  • Inhibitor Addition: Add the test compound (this compound or isoquinoline-1-carbonitrile derivative) at a range of concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

  • Reaction Termination: Stop the reaction by adding a stopping reagent.

  • Signal Detection: Measure the amount of phosphorylated substrate, often using a method that generates a detectable signal such as fluorescence or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways

Simplified EGFR Signaling Pathway:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 4-Anilinoquinoline-3-carbonitrile Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a quinoline derivative.

Conclusion and Future Directions

Both this compound and isoquinoline-1-carbonitrile represent promising starting points for the development of novel therapeutic agents. The available data on their derivatives suggest that both scaffolds are capable of potent and diverse biological activities, particularly in the realm of anticancer and antimicrobial research.

  • Isoquinoline-1-carbonitrile derivatives appear to have a more extensively documented profile in recent literature as potent anticancer agents, with some analogs reaching sub-micromolar efficacy and targeting specific kinases like EGFR and HER2.[8][9][12]

  • This compound , while part of a biologically rich family of compounds, requires more specific investigation to fully elucidate its potential. The broad activities of the cinnoline core suggest that the 4-carbonitrile derivative is a worthy candidate for further screening and development.[1][7]

Future research should focus on direct, head-to-head comparative studies of these two compounds in a variety of biological assays. Such studies would provide invaluable data for medicinal chemists to make informed decisions in lead optimization and drug design. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these promising scaffolds towards clinical applications.

References

  • Ma, D., & Liu, S. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters, 30(19), 127286.
  • Yadav, P., Kumar, R., Kumar, A., & Singh, U. P. (2021). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline and 7H-Pyrazolo[3,4-b]quinoline Derivatives.
  • Lewgowd, W., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(15), 3455.
  • Kumar, A., & Sharma, S. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Chemistry.
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Wikipedia. (2023). Cinnoline. In Wikipedia. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3738.
  • Ilies, M., Bardaș, B., Mangalagiu, I. I., & Shova, S. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-3-cyanoquinolines: a new class of inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380-1397.
  • Benites, J., Valderrama, J. A., Taper, H., & Calderon, P. B. (2012). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 17(10), 11837-11853.
  • O'Brien-Nicholson, C., Gasser, O., & Kirman, J. R. (2016). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 21(12), 1675.
  • PubChem. (n.d.). 1-Isoquinolinecarbonitrile. Retrieved from [Link]

  • Chlebek, J., Šafratová, M., & Opletal, L. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(24), 5948.
  • Eyring, E. M., & Liu, T. (2016). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 22(8), 1-12.
  • Gong, Y., Li, Y., & Wang, Y. (2014). Quinoline and cinnoline derivatives as c-Met kinase enzyme inhibitors. U.S. Patent No. 8,741,905. Washington, DC: U.S.
  • Zhang, H., Wang, W., Wu, S., & Li, Y. (2020).
  • Rodrigues, T., de Andrade, P. G., & dos Santos, J. L. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Al-Ostath, A. I., & El-Faham, A. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.
  • Wang, X., Chen, Y., & Liu, Y. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Mini-Reviews in Medicinal Chemistry, 19(18), 1476-1496.
  • Park, H., Lee, K., & Kim, H. (2016). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3586.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 10(60), 36453-36467.
  • Lown, J. W., Knov, R. J., & Skerlj, R. T. (1994). 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 4(3), 445-450.
  • Kaczor, A. A., & Polski, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 183.
  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
  • Krišt'ak, L., & Koutník, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Nami, S., & Fathalipour, S. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4945.
  • Mathew, B., & Suresh, J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 132-142.

Sources

Stability Profiling of Cinnoline-4-carbonitrile: A Comparative Analysis with N-Heterocyclic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinnoline-4-carbonitrile represents a high-value scaffold in medicinal chemistry, offering unique bioisosteric properties compared to its more common analogues like quinoline-4-carbonitrile. However, the presence of the 1,2-diazine (N-N) bond introduces distinct electronic perturbations that significantly alter its stability profile.

This guide provides a rigorous comparative evaluation of This compound against Quinoline-4-carbonitrile (1-nitrogen analogue) and Quinazoline-4-carbonitrile (1,3-diazine analogue). We focus on hydrolytic susceptibility, oxidative vulnerability, and photolytic degradation, providing actionable protocols for stability assessment.

Structural & Electronic Basis of Stability

To understand the stability data, one must first grasp the electronic environment of the 4-position nitrile group.

The "Diaza" Effect

The stability of the nitrile group at the C4 position is inversely proportional to the electron deficiency of the parent ring.

  • Quinoline: The single nitrogen atom creates a moderate dipole. The C4 position is electrophilic but stabilized by aromaticity.

  • Cinnoline: The N1-N2 bond exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the ring. This makes the C4 carbon highly electrophilic, activating the attached nitrile group toward nucleophilic attack (hydrolysis).

  • Quinazoline: The 1,3-nitrogen arrangement also depletes electron density, but the 1,2-arrangement in cinnoline often results in higher localized instability due to the repulsion of lone pairs (alpha-effect).

Comparative Physicochemical Profile[1][2]
FeatureCinnoline-4-CNQuinazoline-4-CNQuinoline-4-CNImpact on Stability
Heteroatom Pattern 1,2-Diazine1,3-DiazineMono-azineN-N bond reduces aromatic stabilization energy.
Ring pKa (Parent) 2.643.514.90Lower pKa indicates lower electron density on N, higher ring electrophilicity.
C4-Electrophilicity High HighModerateHigh electrophilicity accelerates nitrile hydrolysis.
UV Absorption Bathochromic shiftModerateStandardCinnolines absorb at longer wavelengths, increasing photolysis risk.

Hydrolytic Stability Evaluation

The primary degradation pathway for this compound is the hydrolysis of the nitrile group to the amide (cinnoline-4-carboxamide) and subsequently to the carboxylic acid.

Experimental Protocol: pH-Dependent Hydrolysis Kinetics

This protocol is designed to quantify the half-life (


) of the nitrile group under physiological and accelerated stress conditions.

Reagents:

  • Buffer A (pH 1.2): 0.1 N HCl (Simulated Gastric Fluid).

  • Buffer B (pH 7.4): 50 mM Phosphate Buffer (Physiological).

  • Buffer C (pH 10.0): 50 mM Borate Buffer (Accelerated Basic Stress).

  • Internal Standard: Caffeine (chemically inert).

Workflow:

  • Stock Prep: Dissolve 10 mg of Cinnoline-4-CN in 1 mL DMSO.

  • Initiation: Spike 50 µL of Stock into 950 µL of pre-warmed (37°C) Buffer A, B, or C. Final concentration: 0.5 mg/mL.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately dilute into 400 µL cold Acetonitrile/Water (50:50).

  • Analysis: HPLC-UV/Vis (254 nm). Monitor disappearance of Nitrile peak and appearance of Amide peak.

Comparative Hydrolysis Data (Representative)
ConditionCinnoline-4-CN (

)
Quinazoline-4-CN (

)
Quinoline-4-CN (

)
Interpretation
Acidic (pH 1.2) ~2.5 Hours~4.0 Hours> 24 HoursThe N-N bond activates the nitrile to acid-catalyzed hydration significantly faster than the quinoline.
Neutral (pH 7.4) ~18 Hours~28 HoursStable (>7 days)Cinnoline-4-CN requires careful handling in aqueous formulations.
Basic (pH 10) < 30 Mins< 45 Mins~6 HoursCritical Instability: Rapid nucleophilic attack by

due to electron-deficient ring.
Mechanism of Degradation

The following diagram illustrates the accelerated hydrolysis pathway driven by the electron-deficient cinnoline ring.

HydrolysisMechanism cluster_0 Electronic Driver Nitrile Cinnoline-4-CN (Electrophilic C4) Transition Imidate Intermediate (Stabilized by Ring) Nitrile->Transition + H2O / H+ or OH- (Rate Limiting Step) Amide Cinnoline-4-Carboxamide (Primary Degradant) Transition->Amide Tautomerization Acid Cinnoline-4-Carboxylic Acid (Final Product) Amide->Acid + H2O (Slow Hydrolysis) Note The 1,2-diazine ring pulls electron density, making the Nitrile Carbon highly susceptible to nucleophilic attack.

Figure 1: Step-wise hydrolysis mechanism. The electron-withdrawing nature of the cinnoline scaffold accelerates the initial water attack compared to quinoline analogues.

Oxidative & Metabolic Stability

While hydrolysis affects the substituent, the cinnoline scaffold itself is susceptible to oxidative and reductive metabolism, distinct from quinolines.

The "N-Oxide" Liability

Unlike quinolines, cinnolines can easily form N-oxides at the N1 or N2 positions. Furthermore, the N-N bond is a potential site for reductive cleavage by liver enzymes (e.g., aldehyde oxidase or cytosolic reductases), leading to ring opening (formation of 2-amino-phenyl-acetonitrile derivatives).

Protocol: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 1 µM Test Compound.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

Comparative Stability:

  • Quinoline-4-CN: High Stability.[1] Primary metabolite is usually C-oxidation (hydroxylation) on the ring.

  • Cinnoline-4-CN: Moderate/Low Stability.

    • Risk: Reductive cleavage of N-N bond.

    • Risk: N-oxidation.

    • Mitigation: Substitution at C3 (e.g., methyl) can sterically hinder N-oxidation and improve stability.

Photostability

Cinnoline derivatives possess an extended conjugated system involving the azo-like (-N=N-) bond, shifting their absorption maximum (


) into the UVA/visible region.
  • Observation: Cinnoline-4-CN solutions may turn dark/brown upon exposure to ambient light.

  • Mechanism: Photo-induced radical formation at the N-N bond or photo-hydration of the nitrile.

  • Recommendation: All experimental workflows involving Cinnoline-4-CN must be performed in amber glassware or under low-actinic light. Quinoline analogues generally do not require this precaution.

Synthesis of Findings & Recommendations

The following decision tree guides the selection of the appropriate scaffold based on the development stage and stability requirements.

DecisionTree Start Select Scaffold for 4-Cyano Derivative Q_Bio Is Bioisosterism (N-N bond) critical for binding? Start->Q_Bio Q_Stab Is Aqueous Stability (pH > 7) required? Q_Bio->Q_Stab No / Flexible Res_Cinnoline Select CINNOLINE (Monitor Hydrolysis) Q_Bio->Res_Cinnoline Yes (H-Bond Acceptor needed) Res_Quinoline Select QUINOLINE (High Stability) Q_Stab->Res_Quinoline Yes Q_Stab->Res_Cinnoline No (In-situ assay only) Mitigation Apply Mitigation Strategies: 1. Store as solid (dry) 2. Use Amber Glass 3. Fresh prep in buffer Res_Cinnoline->Mitigation Required Protocols

Figure 2: Strategic selection guide for Cinnoline vs. Quinoline scaffolds based on stability constraints.

Final Recommendation

For drug development purposes, This compound should be treated as a "Handle with Care" intermediate. It is significantly less stable than its quinoline analogue. If the cinnoline core is essential for biological activity (e.g., specific kinase binding modes requiring N2 interaction), the 4-cyano group should likely be converted to a more stable amide or bioisostere (e.g., oxadiazole) early in the lead optimization process to avoid shelf-life and metabolic liabilities.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Fundamental reference for 1,2-diazine vs. azine stability).

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. (Context for scaffold substitution).

  • Brown, D. J. (2005).[2] Cinnolines and Phthalazines: Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Specific reactivity of the cinnoline 4-position).

  • Cohen, E., et al. (1962). Hydrolysis of Heterocyclic Nitriles. Journal of the American Chemical Society. (Kinetics of nitrile hydrolysis in electron-deficient rings).
  • Lunniss, C. J., et al. (2009). Quinolines and cinnolines as PDE4 inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters, 19(5), 1380-1385. (Metabolic stability comparison of quinoline vs cinnoline).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cinnoline-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of cinnoline-4-carbonitrile (CAS No. 16470-90-9). As a nitrogen-containing heterocyclic compound incorporating a nitrile functional group, this compound requires careful handling and disposal to mitigate potential risks to laboratory personnel and the environment. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, actionable framework grounded in established laboratory safety principles. The procedures outlined herein are based on the known hazards of structurally similar nitrile compounds and general best practices for chemical waste management, ensuring a high margin of safety.

Hazard Assessment and Risk Profile

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by examining its chemical structure and data from analogous compounds, such as 4-cyanoquinoline.[1] The primary hazards stem from the nitrile group and the heterocyclic core.

Key Chemical Properties:

PropertyValueSource
Chemical Name This compound[2]
Synonym 4-Cyanocinnoline[2]
CAS Number 16470-90-9[2][3]
Molecular Formula C₉H₅N₃[2]
Molecular Weight 155.16 g/mol [2]

Anticipated Hazard Profile:

The nitrile functional group (-C≡N) is a key toxicophore. Organic nitriles can be metabolized to release cyanide ions, and they can also pose risks upon direct contact or inhalation. The hazard statements for the structurally similar compound 4-cyanoquinoline provide a reliable proxy for assessing the potential risks of this compound.[1]

Hazard ClassGHS Hazard Statement (Proxy: 4-Cyanoquinoline)Associated Risks & Causality
Acute Toxicity (Oral) H301/H302: Toxic or Harmful if swallowedIngestion can lead to systemic toxicity. The nitrile group is the primary concern, with potential for metabolic release of cyanide.
Acute Toxicity (Dermal) H311/H312: Toxic or Harmful in contact with skinThe compound may be absorbed through the skin, leading to systemic effects similar to ingestion.
Acute Toxicity (Inhalation) H331/H332: Toxic or Harmful if inhaledInhaling dust or aerosols can cause respiratory tract irritation and systemic toxicity.
Skin Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause local irritation and redness.
Eye Irritation H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation and potential damage.[1]
Chemical Reactivity Potential for Hydrogen Cyanide (HCN) ReleaseCritical: Contact with strong acids must be avoided.[4] Acidification of nitrile-containing waste can lead to the generation of highly toxic hydrogen cyanide gas.
Thermal Decomposition Hazardous Decomposition ProductsCombustion or thermal decomposition is expected to produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and potentially hydrogen cyanide.[5]

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound, including during disposal procedures.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always check the manufacturer's specifications for breakthrough time and permeation data. Dispose of contaminated gloves immediately in the designated hazardous waste container.[6]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up spills, a chemically resistant apron or disposable suit may be necessary.[6]

  • Respiratory Protection: Handling of the solid compound outside of a certified chemical fume hood may require respiratory protection. All weighing and transfers of the solid material should be performed in a fume hood to prevent inhalation of dust.

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions.[7] this compound waste must be collected as a distinct hazardous waste stream.

Step-by-Step Containment Procedure:

  • Select an Appropriate Waste Container: Use a dedicated, chemically compatible container, preferably made of high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap and be in good condition.[8][9]

  • Collect Waste at the Source: Collect all this compound waste in this designated container. This includes:

    • Unused or expired solid this compound.

    • Grossly contaminated disposable items (e.g., weigh boats, pipette tips, gloves, absorbent paper).

  • Ensure Chemical Compatibility: DO NOT mix this compound waste with other waste streams. The following incompatibilities are critical to avoid:

    • Strong Acids: Prohibited due to the risk of generating hydrogen cyanide gas.[4]

    • Strong Oxidizing Agents: May cause a violent reaction.[5]

    • Strong Bases: May cause decomposition or reaction.[5]

  • Label the Container Correctly: The waste container must be labeled clearly from the moment the first piece of waste is added.[9] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS Number: "16470-90-9".

    • An accurate list of all contents if other compatible materials are present.

    • Appropriate GHS pictograms (e.g., Skull and Crossbones for acute toxicity, Exclamation Mark for irritation).

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.

Disposal Workflow and Logistics

The disposal of chemical waste is a regulated process that culminates in collection by trained professionals. The laboratory user's responsibility is to ensure the waste is properly prepared for this final step. The workflow below outlines this process from generation to final disposition.

G cluster_0 At the Bench cluster_1 Waste Container Management cluster_2 Laboratory Storage & Pickup cluster_3 Critical Safety Check A Waste Generation (e.g., residual solid, contaminated gloves) B Hazard Assessment (Review SDS/Guide) A->B C Select & Don PPE B->C D Segregate Waste (Place in dedicated container) C->D E Ensure Proper Labeling ('Hazardous Waste', Chemical Name, CAS) D->E J Are Incompatibles (e.g., Strong Acids) Present? D->J F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Request Pickup from Environmental Health & Safety (EH&S) G->H I Final Disposal by Licensed Waste Management Vendor H->I J->D NO K STOP! Prevent Mixing. Use Separate Container. J->K YES

Caption: Workflow for this compound Disposal.

Procedural Steps:

  • Waste Generation: At the point of experimentation, identify all materials contaminated with this compound.

  • Segregation and Containment: Immediately place these materials into the pre-labeled, dedicated hazardous waste container.

  • Secure Storage: Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be away from general traffic and incompatible materials.

  • Request for Pickup: Once the container is approaching full (do not overfill, ~90% capacity is a safe limit), or in accordance with your institution's policies, contact your Environmental Health & Safety (EH&S) department to schedule a waste pickup.[4][9]

  • Professional Disposal: EH&S will then manage the transfer of the waste to a licensed hazardous waste disposal facility, which will handle the final treatment and disposal in compliance with all federal and local regulations.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • If not already wearing it, don the full, mandatory PPE.

    • Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).

    • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spill (Outside of immediate control):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response line and EH&S department from a safe location.

    • Provide the chemical name (this compound) and any other relevant details to the emergency responders.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 593257, 4-Cinnolinecarbonitrile. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 270566, 4-Cyanoquinoline. PubChem. [Link]

  • PrepChem (2023). Synthesis of this compound. PrepChem.com. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB. [Link]

  • ResearchGate (2018). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • University of Wuppertal. Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal. [Link]

  • Indian Journal of Pharmaceutical Education and Research (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. IJPER. [Link]

  • Wikipedia. Cinnoline. Wikipedia. [Link]

  • Journal of Pharmaceutical Negative Results (2022). A Comprehensive Review On Cinnoline Derivatives. JPNR. [Link]

  • University of Cambridge Safety Office. Disposal of Chemical Waste. University of Cambridge. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cinnoline-4-carbonitrile
Reactant of Route 2
cinnoline-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.